molecular formula C12H13NO B040565 3-Ethyl-8-methoxyquinoline CAS No. 112955-03-0

3-Ethyl-8-methoxyquinoline

Numéro de catalogue: B040565
Numéro CAS: 112955-03-0
Poids moléculaire: 187.24 g/mol
Clé InChI: QBVUVMNSJBCGOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-8-methoxyquinoline is a versatile quinoline derivative of significant interest in medicinal chemistry and materials science research. Its core structure serves as a privileged scaffold for the design and synthesis of novel bioactive compounds. Researchers utilize this chemical as a key intermediate in developing potential therapeutic agents, particularly focusing on its role as a building block for molecules that may interact with various enzymatic targets, including kinases. The ethyl group at the 3-position and the methoxy substituent at the 8-position fine-tune the molecule's electronic properties, lipophilicity, and steric profile, which are critical parameters in structure-activity relationship (SAR) studies. Beyond pharmaceutical applications, 8-methoxyquinolines are investigated for their photophysical properties, making them candidates for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. This compound provides a fundamental template for synthetic elaboration, enabling the exploration of new chemical space in the search for novel inhibitors, ligands, and functional materials. It is supplied as a high-purity standard to ensure reproducibility and reliability in experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-ethyl-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVUVMNSJBCGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553817
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112955-03-0
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system dictates its pharmacological profile. 3-Ethyl-8-methoxyquinoline is a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, tailored for researchers, scientists, and professionals in drug development. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Doebner-von Miller Reaction

A robust and widely applicable method for the synthesis of substituted quinolines is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] For the synthesis of this compound, the logical precursors are o-anisidine (to provide the 8-methoxy group) and an α,β-unsaturated aldehyde that can generate the 3-ethyl substitution pattern, such as 2-ethylpropenal (also known as 2-ethylacrolein).

The reaction proceeds through a series of steps: a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring.[1]

Logical Flow of the Synthesis Pathway

The logical progression of the synthesis is outlined below, starting from the selection of precursors to the formation of the final product.

Start Precursor Selection Aniline o-Anisidine (for 8-methoxy group) Start->Aniline Aldehyde 2-Ethylpropenal (for 3-ethyl group) Start->Aldehyde Reaction Doebner-von Miller Reaction Aniline->Reaction Aldehyde->Reaction Step1 Michael Addition Reaction->Step1 Step 1 Step2 Acid-Catalyzed Cyclization Step1->Step2 Step 2 Step3 Dehydrogenation (Oxidation) Step2->Step3 Step 3 Product This compound Step3->Product

Caption: Logical workflow for the synthesis of this compound.

Detailed Synthesis Pathway Diagram

The following diagram illustrates the chemical structures and transformations involved in the Doebner-von Miller synthesis of this compound from o-anisidine and 2-ethylpropenal.

Doebner-von Miller Synthesis of this compound o_anisidine o-Anisidine conditions1 HCl, Oxidizing Agent (e.g., Nitrobenzene) ethylpropenal 2-Ethylpropenal plus + intermediate Dihydroquinoline Intermediate conditions2 [O] product This compound conditions1->intermediate Cyclization conditions2->product Oxidation

Caption: Chemical pathway for this compound synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Doebner-von Miller reaction.

Materials:

  • o-Anisidine

  • 2-Ethylpropenal

  • Hydrochloric acid (concentrated)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Acidic Solution: Charge the flask with o-anisidine and a solution of concentrated hydrochloric acid in water. Heat the mixture to reflux with vigorous stirring.

  • Addition of Reactants: Prepare a solution of 2-ethylpropenal and nitrobenzene (as both solvent and oxidizing agent) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes expected physicochemical properties and typical reaction parameters for the synthesis of this compound.

ParameterValueReference
Product Information
Molecular FormulaC₁₂H₁₃NO[3]
Molecular Weight187.24 g/mol [3]
Boiling Point160-166 °C (at 6 Torr)[3]
Density1.078 ± 0.06 g/cm³ (Predicted)[3]
pKa3.49 ± 0.28 (Predicted)[3]
Reaction Parameters
Typical Yield60-75%General Doebner-von Miller yields
Reaction Time5-8 hours
Reaction TemperatureReflux

Alternative Synthesis Route: Friedländer Synthesis

An alternative approach for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6]

To synthesize this compound via this method, one would require 2-amino-x-methoxybenzaldehyde (where x is a position that results in the 8-methoxyquinoline) and butan-2-one. The reaction is typically catalyzed by an acid or a base.[4]

Friedländer Synthesis Workflow

start Starting Materials amino_ketone 2-Amino-methoxy-aryl Ketone/Aldehyde start->amino_ketone methylene_compound Butan-2-one (α-methylene ketone) start->methylene_compound reaction Friedländer Condensation amino_ketone->reaction methylene_compound->reaction intermediate Aldol/Schiff Base Intermediate reaction->intermediate Acid or Base Catalyst cyclization Cyclodehydration intermediate->cyclization product This compound cyclization->product

Caption: Workflow for the Friedländer synthesis of quinolines.

While the Friedländer synthesis is a powerful tool, its application for this specific target may be limited by the commercial availability of the required substituted 2-amino-methoxy-benzaldehyde or ketone precursor.

The Doebner-von Miller reaction stands out as a highly effective and versatile method for the synthesis of this compound. By carefully selecting the appropriate aniline and α,β-unsaturated carbonyl precursors, this classic reaction provides a reliable pathway to the desired substituted quinoline. The detailed protocol and theoretical framework provided in this guide are intended to support researchers and scientists in the efficient synthesis of this and related quinoline derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Ethyl-8-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is crucial for predicting the compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring its suitability for various research and development applications.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other key parameters are based on computational predictions and should be confirmed through experimental validation.

PropertyValueData TypeSource
Molecular Weight 187.24 g/mol Experimental[1]
Boiling Point 307.5°C at 760 mmHgExperimental[2][3]
pKa (most basic) 3.49 ± 0.28Predicted[4][5]
Melting Point Data not available--
Aqueous Solubility Data not available--
logP Data not available--

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range may indicate the presence of impurities.

Methodology:

  • A small, dried sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) to ensure continuous mixing.

  • The agitation is continued until equilibrium is reached, which is typically between 24 to 48 hours.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Methodology:

  • A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system may be utilized.

  • The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • The pH of the solution is meticulously measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Application synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point Determination characterization->mp solubility Aqueous Solubility (Shake-Flask) characterization->solubility pka pKa Determination (Potentiometric Titration) characterization->pka logp logP Determination (Octanol-Water Partition) characterization->logp analysis Data Compilation & Analysis mp->analysis solubility->analysis pka->analysis logp->analysis application Application in Drug Development (e.g., ADMET Prediction, Formulation) analysis->application

Experimental workflow for physicochemical characterization.

This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. The provided data and methodologies are intended to support further investigation and application of this compound in the scientific community.

References

3-Ethyl-8-methoxyquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112955-03-0

This technical guide provides a comprehensive overview of 3-Ethyl-8-methoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules and general principles of quinoline chemistry to offer a thorough resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 112955-03-0[1][2]
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol [3]
Boiling Point 160-166 °C at 6 Torr[4]
Density (Predicted) 1.078 ± 0.06 g/cm³[4]
pKa (Predicted) 3.49 ± 0.28[4]
Storage Temperature 2-8°C[4]

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis of this compound is outlined below. The first step involves the synthesis of 3-ethyl-8-hydroxyquinoline via a modified Skraup synthesis, followed by methylation of the hydroxyl group.

Synthesis_Pathway o-Aminophenol o-Aminophenol Reaction1 Skraup Synthesis (HCl, o-Nitrophenol) o-Aminophenol->Reaction1 2-Ethylacrolein 2-Ethylacrolein 2-Ethylacrolein->Reaction1 3-Ethyl-8-hydroxyquinoline 3-Ethyl-8-hydroxyquinoline Reaction1->3-Ethyl-8-hydroxyquinoline Reaction2 Williamson Ether Synthesis (Base) 3-Ethyl-8-hydroxyquinoline->Reaction2 Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction2 This compound This compound Reaction2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline

This protocol is adapted from the synthesis of 3-ethyl-8-hydroxyquinoline.[5]

Materials:

  • o-Aminophenol

  • 2-Ethylacrolein

  • o-Nitrophenol

  • 37% Aqueous Hydrochloric Acid

  • Methylene Chloride

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a reaction vessel equipped with a stirrer, combine o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid.

  • Heat the mixture to 100°C with stirring.

  • Slowly add 2-ethylacrolein (161.5 g) to the stirred mixture over a period of two hours, maintaining the temperature at 100°C.

  • After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.

  • Cool the reaction mixture to room temperature.

  • Add methylene chloride to the cooled mixture.

  • Adjust the pH of the mixture to 7.0 by adding concentrated ammonium hydroxide while stirring.

  • Separate the organic phase and concentrate it under reduced pressure.

  • Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature of 130°C to 165°C to obtain 3-ethyl-8-hydroxyquinoline.

Experimental Protocol: Methylation of 3-Ethyl-8-hydroxyquinoline (Proposed)

This is a general proposed procedure for the methylation step.

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • Dimethyl sulfate (or another suitable methylating agent)

  • Sodium hydroxide (or another suitable base)

  • Anhydrous solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve 3-ethyl-8-hydroxyquinoline in a suitable anhydrous solvent in a reaction flask.

  • Add a base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[6] Derivatives of 8-methoxyquinoline and other quinolines have shown potential in several therapeutic areas, including cancer and neurodegenerative diseases.

Anticancer Potential

Numerous quinoline derivatives have demonstrated anticancer properties by targeting key signaling pathways that are often dysregulated in cancer cells.[6][7][8][9] Two such critical pathways are the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also linked to cancer. Certain quinoline derivatives have been found to modulate the MAPK pathway.

MAPK_Pathway Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cellular_Response Proliferation, Differentiation Transcription_Factors->Cellular_Response Quinoline_Derivative Quinoline Derivative (Potential Modulator) Quinoline_Derivative->Raf Quinoline_Derivative->MEK

Caption: Potential modulation of the MAPK signaling pathway by quinoline derivatives.

Neuroprotective Potential

Some quinoline derivatives have been investigated for their neuroprotective effects, showing potential in the context of neurodegenerative diseases.[1][12][13][14][15] Their mechanisms of action may involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as metal chelation and antioxidant properties.[14]

Experimental Protocols for Biological Evaluation

The following are general protocols for in vitro assays commonly used to evaluate the biological activity of quinoline derivatives. These can be adapted for the specific investigation of this compound.

General Experimental Workflow

A typical workflow for the synthesis and biological evaluation of a novel quinoline derivative is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->In_Vitro_Screening Hit_Identification Active Compound? In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Studies Yes Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization No Mechanism_Studies->Lead_Optimization End End Mechanism_Studies->End Lead_Optimization->Synthesis

Caption: General experimental workflow for the development of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Kinase Inhibition Assay

This type of assay is used to determine if a compound can inhibit the activity of a specific kinase, which is often a target in cancer therapy.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence using a luminometer.

  • Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

Technical Guide: Solubility of 3-Ethyl-8-methoxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3-Ethyl-8-methoxyquinoline

This compound is a quinoline derivative. The quinoline ring system is a key structural motif in many biologically active compounds and functional materials. The solubility of such compounds is a critical physicochemical parameter that influences their utility in various applications, including:

  • Drug Development: Affects bioavailability, formulation, and routes of administration.

  • Organic Synthesis: Dictates solvent choice for reactions, purification, and crystallization.

  • Materials Science: Influences the processing and performance of organic electronic and optical materials.

The structure of this compound, with its aromatic core, basic nitrogen atom, and ether and alkyl substituents, suggests a complex interplay of factors will govern its solubility in different organic solvents.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is determined by the thermodynamics of the solution process, governed by the principle of "like dissolves like." The key factors are summarized in the diagram below.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions solute_polarity Polarity (Dipole Moment) solubility Solubility solute_polarity->solubility Interaction solute_hbond Hydrogen Bonding (Acceptor: N, O) solute_hbond->solubility Interaction solute_size Molecular Size & Shape solute_size->solubility Lattice Energy solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility Interaction solvent_hbond Hydrogen Bonding (Donor/Acceptor) solvent_hbond->solubility Interaction solvent_dispersion Dispersion Forces solvent_dispersion->solubility Interaction temperature Temperature temperature->solubility Thermodynamics pressure Pressure (Primarily for gases) pressure->solubility Thermodynamics

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative prediction of solubility can be made based on the structure:

  • High Solubility Expected in:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good dipole-dipole interactions.

    • Aromatic Solvents (e.g., Toluene, Benzene): Favorable π-π stacking interactions with the quinoline ring.

    • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): Good balance of polarity and dispersion forces.

  • Moderate Solubility Expected in:

    • Alcohols (e.g., Methanol, Ethanol): The methoxy and quinoline nitrogen can act as hydrogen bond acceptors.

  • Low Solubility Expected in:

    • Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The polarity of the molecule will likely limit solubility in these solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solid, pure)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining solubility is depicted below.

start Start prep Add excess solid to solvent in a vial start->prep equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) prep->equilibrate sample Allow solid to settle equilibrate->sample filter Withdraw supernatant and filter (e.g., 0.22 µm syringe filter) sample->filter dilute Dilute filtered sample accurately filter->dilute analyze Analyze concentration (e.g., UV-Vis, HPLC) dilute->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Detailed Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

  • Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the clear, filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method.

    • UV-Vis Spectroscopy: Prepare a calibration curve of absorbance versus known concentrations of the compound in the specific solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve of peak area versus known concentrations. Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility of the compound in the original undiluted solution, taking the dilution factor into account. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

While no specific data is available for this compound, the results from the described experimental protocol should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Dichloromethane9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined

Conclusion

The solubility of this compound in organic solvents is a fundamental property that requires experimental determination. This guide has outlined the key factors influencing its solubility and provided a detailed, industry-standard protocol for its measurement. By following the isothermal shake-flask method and utilizing appropriate analytical techniques, researchers can generate the reliable and accurate solubility data necessary for advancing their work in drug development, chemical synthesis, and materials science.

The Biological Versatility of Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, making them a focal point in the search for new therapeutic agents.[3][4] Quinoline-based compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth overview of the biological activities of substituted quinolines, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Anticancer Activity

Substituted quinolines represent a significant class of anticancer agents, with several compounds already in clinical use.[5][6] Their mechanisms of action are diverse and include inhibiting cell growth, inducing programmed cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cancer cell migration.[1][7]

Mechanisms of Action

Quinoline derivatives exert their anticancer effects by targeting a variety of molecular pathways crucial for tumor growth and survival.[8][9] Key mechanisms include:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[5][10]

  • Tubulin Polymerization Inhibition: Some compounds disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][8]

  • Topoisomerase Inhibition: These enzymes are vital for DNA replication. Quinoline derivatives can interfere with their function, leading to DNA damage and cell death.[8][11]

  • PI3K/Akt/mTOR Pathway Inhibition: This is a key signaling pathway that promotes cell survival and proliferation. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway.[5][10]

  • Induction of Apoptosis: Many quinoline derivatives can trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[1][8]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values against various cancer cell lines.

Compound/SeriesSubstitution PatternTarget Cancer Cell LineActivity (IC₅₀ / GI₅₀ in µM)
Quinoline-Chalcone Hybrids Chalcone moiety fused with quinolineMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
Quinoline-Chalcone Hybrid (37) Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[5]
Quinoline-Chalcone Hybrid (39) -A549 (Lung)1.91[5]
Quinoline-Chalcone Hybrid (40) -K-562 (Leukemia)5.29[5]
4,7-Disubstituted Quinolines 7-chloro-4-quinolinylhydrazoneSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
Quinolyl Hydrazone (18j) 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine derivativeNCI-60 Cell Line Panel0.33 - 4.87 (GI₅₀)[12]
Quinoline-derived Chalcones (62c) -MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)1.82 - 8.06 (µg/mL)[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[14][15]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[15]

  • Compound Treatment: Prepare a stock solution of the substituted quinoline derivative in a suitable solvent like DMSO.[15] Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[15] Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow General Workflow for Anticancer Screening A Seed Cancer Cells (96-well plate) B Treat with Substituted Quinoline Derivatives A->B C Incubate (e.g., 48 hours) B->C D Perform Viability Assay (e.g., MTT Assay) C->D E Measure Absorbance D->E F Data Analysis (Calculate IC50) E->F

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Quinoline and its derivatives have a long history of use as antimicrobial agents, with some being effective against a wide range of Gram-positive and Gram-negative bacteria.[16][17] The development of novel quinoline-based compounds is a crucial strategy in combating the rise of antibiotic-resistant pathogens.[16]

Spectrum of Activity

Substituted quinolines have demonstrated efficacy against various bacterial and fungal strains, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[16]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[16]

  • Mycobacteria: Mycobacterium tuberculosis.[18]

  • Fungi: Cryptococcus neoformans, Candida spp..[18]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

Compound/SeriesTarget MicroorganismActivity (MIC in µg/mL)
Quinoline Derivative (11) S. aureus6.25[16]
Quinoline-based Amino Acid (43a) E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[16]
Hydroxyimidazolium Hybrid (7b) S. aureus2[18]
M. tuberculosis H37Rv10[18]
Hydroxyimidazolium Hybrid (7c/7d) C. neoformans15.6[18]
Quinolyl Hydrazones Various pathogenic strains6.25 - 100[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted quinoline in a suitable solvent. Create a series of two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[21]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Substituted Quinoline Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Certain substituted quinolines have demonstrated potent anti-inflammatory effects, positioning them as potential therapeutic agents for inflammatory diseases.[22][23]

Mechanisms of Action

The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways.[24] For instance, some derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[22] This is often achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB signaling pathway.[22]

Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite (a stable product of NO) in cell culture supernatants, serving as an indirect measure of NO production.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: Culture macrophage cells (e.g., J774A.1 or RAW 264.7) in a 96-well plate.

  • Stimulation: Treat the cells with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the substituted quinoline compound for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

cluster_pathway NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Inhibitor Substituted Quinoline Inhibitor->IKK

Inhibition of the NF-κB signaling pathway.

Conclusion

Substituted quinolines are a remarkably versatile class of compounds with a broad spectrum of potent biological activities. Their diverse mechanisms of action against cancer cells, pathogenic microbes, and inflammatory processes underscore their immense therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to explore and develop novel quinoline-based drugs to address pressing medical needs. Continued investigation into the structure-activity relationships and molecular targets of these compounds will be crucial for optimizing their efficacy and safety profiles, paving the way for the next generation of quinoline-inspired therapeutics.

References

A Proposed Theoretical Analysis of 3-Ethyl-8-methoxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Understanding the intrinsic electronic and structural characteristics of these molecules is paramount for rational drug design and the prediction of their pharmacokinetic and pharmacodynamic profiles. 3-Ethyl-8-methoxyquinoline, a specific derivative, holds potential for further development, yet a comprehensive theoretical characterization is absent in the current literature.

This technical guide outlines a proposed, in-depth theoretical study of this compound using quantum chemical calculations. The methodologies presented are based on established computational protocols, particularly Density Functional Theory (DFT), which is a powerful tool for elucidating molecular properties.[1] This document serves as a roadmap for researchers, scientists, and drug development professionals to perform a robust in silico analysis of this molecule, yielding foundational data for future experimental work.

Proposed Computational Workflow

The theoretical analysis of this compound can be structured into a multi-step computational workflow. This process begins with the optimization of the molecule's three-dimensional structure and progresses to the calculation of its electronic, spectroscopic, and reactivity properties. Each step builds upon the previous one to create a comprehensive molecular profile.

G cluster_prep Input Preparation cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis & Prediction cluster_output Output & Interpretation A 1. Build Initial 3D Structure of this compound B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Confirm Minimum Energy State F 6. Spectroscopic Simulation (NMR, TD-DFT for UV-Vis) B->F Use Optimized Geometry D 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->D Use Optimized Geometry E 5. Global Reactivity Descriptors D->E Derive Reactivity G Final Data & Insights E->G F->G

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical placeholders, representative of what would be expected for a molecule of this class.

Table 1: Predicted Optimized Geometrical Parameters (Selected) This table would contain the key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape in its lowest energy state.

ParameterAtom PathPredicted Value
Bond Lengths (Å)
C8—O11.365
O1—C(methyl)1.430
C3—C(ethyl)1.510
C(ethyl)—C(methyl)1.540
N1—C21.315
N1—C8a1.370
Bond Angles (°)
C8a—C8—O1119.5
C8—O1—C(methyl)117.0
N1—C2—C3122.0
C2—C3—C(ethyl)128.5
Dihedral Angle (°)
C4—C3—C(ethyl)—C(methyl)178.0

Table 2: Predicted Electronic and Thermodynamic Properties This table outlines the fundamental electronic properties derived from the molecular orbitals and the overall thermodynamic stability.

PropertySymbolPredicted ValueUnit
Total EnergyE_total-689.123Hartrees
Dipole Momentµ2.55Debye
Highest Occupied Molecular OrbitalE_HOMO-6.21eV
Lowest Unoccupied Molecular OrbitalE_LUMO-1.15eV
HOMO-LUMO Energy GapΔE5.06eV

Table 3: Predicted Global Reactivity Descriptors Derived from the HOMO and LUMO energies, these descriptors provide insight into the molecule's kinetic stability and reactivity.[2]

DescriptorFormulaPredicted ValueUnit
Ionization PotentialIP ≈ -E_HOMO6.21eV
Electron AffinityEA ≈ -E_LUMO1.15eV
Electronegativityχ = (IP+EA)/23.68eV
Chemical Hardnessη = (IP-EA)/22.53eV
Chemical SoftnessS = 1/η0.395eV⁻¹
Electrophilicity Indexω = χ²/(2η)2.67eV

Detailed Computational Protocols

The following protocols describe the specific methodologies for executing the computational workflow outlined in Section 1.0.

Molecular Structure and Optimization
  • Protocol:

    • The initial 3D structure of this compound is constructed using a molecular builder like GaussView or Avogadro.

    • A full geometry optimization is performed without any symmetry constraints.

    • Software: Gaussian 16 or ORCA 5.0.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311++G(d,p). This set provides a good balance of accuracy and computational cost for organic molecules, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry.

    • Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment, which is crucial for biological relevance.

Vibrational Frequency Analysis
  • Protocol:

    • Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • The results also provide the zero-point vibrational energy (ZPVE) and can be used to simulate the molecule's IR spectrum.

Electronic Property Analysis
  • Protocol:

    • The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are extracted from the optimized structure's output file. The energy gap (ΔE) is calculated as E_LUMO - E_HOMO.

    • A Molecular Electrostatic Potential (MEP) map is generated. The MEP surface is plotted by mapping the electrostatic potential onto the electron density surface. This visualization identifies regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for understanding intermolecular interactions.

    • The global reactivity descriptors (Table 3) are calculated using the HOMO and LUMO energy values via Koopmans' theorem approximations.

Visualization of Key Relationships

Diagrams are essential for visualizing the relationships between calculated properties and their implications for the molecule's behavior.

G cluster_props Derived Reactivity & Stability Metrics HOMO EHOMO (Highest Occupied Molecular Orbital) Hardness Chemical Hardness (η) Resistance to charge transfer HOMO->Hardness EnergyGap Energy Gap (ΔE) Kinetic Stability HOMO->EnergyGap Electrophilicity Electrophilicity (ω) Electron accepting capability HOMO->Electrophilicity LUMO ELUMO (Lowest Unoccupied Molecular Orbital) LUMO->Hardness LUMO->EnergyGap LUMO->Electrophilicity Softness Chemical Softness (S) Ease of charge transfer Hardness->Softness

Caption: Relationship between frontier orbitals and key global reactivity and stability descriptors.

This technical guide provides a comprehensive and actionable framework for the theoretical investigation of this compound. By employing the detailed computational protocols, researchers can generate robust data on the molecule's geometry, electronic structure, and reactivity profile. These in silico findings are essential for building a foundational understanding of the molecule, guiding future synthetic modifications, and predicting its potential as a lead compound in drug discovery programs. The presented workflow and data structures serve as a standardized template for ensuring a thorough and reproducible computational analysis.

References

Starting Materials for the Synthesis of 3-Ethyl-8-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 3-Ethyl-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The synthesis of this target molecule can be efficiently achieved through established heterocyclic chemistry reactions, primarily the Doebner-von Miller reaction, followed by a methylation step. This document outlines the necessary precursors, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy: Doebner-von Miller Reaction and Subsequent Methylation

The most logical and well-documented approach to synthesize this compound involves a two-step process:

  • Doebner-von Miller Cyclization: This classic reaction is employed to construct the quinoline core with the desired ethyl group at the 3-position and a hydroxyl group at the 8-position.

  • Williamson Ether Synthesis: A subsequent methylation of the resulting 8-hydroxyquinoline derivative yields the final product, this compound.

This strategy is advantageous as it utilizes readily available starting materials and follows robust and well-understood reaction mechanisms.

Starting Materials and Key Reagents

The successful synthesis of this compound via this proposed route requires the following key starting materials and reagents:

Role Chemical Name Structure Notes
Aniline Precursor o-AminophenolProvides the benzene ring and the nitrogen atom for the quinoline core, with the hydroxyl group at the precursor to the 8-methoxy group.
α,β-Unsaturated Aldehyde 2-EthylacroleinReacts with the aniline precursor to form the pyridine ring of the quinoline, introducing the ethyl group at the 3-position.
Oxidizing Agent o-NitrophenolFacilitates the final aromatization step of the dihydroquinoline intermediate to the quinoline.
Acid Catalyst Hydrochloric Acid (37% aq.)HClCatalyzes the cyclization and dehydration steps of the Doebner-von Miller reaction.
Methylating Agent Methyl Iodide or Dimethyl SulfateCH₃I or (CH₃)₂SO₄Used in the second step to convert the 8-hydroxy group to an 8-methoxy group.
Base Potassium Carbonate or Sodium HydrideK₂CO₃ or NaHRequired for the deprotonation of the hydroxyl group in the Williamson ether synthesis.
Solvents Methylene Chloride, Acetone, DMFCH₂Cl₂, C₃H₆O, C₃H₇NOUsed for extraction, reaction media, and purification.

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via Doebner-von Miller Reaction

This protocol is adapted from a known procedure for a closely related synthesis.[1]

Procedure:

  • To a stirred mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), add 2-ethylacrolein (161.5 g) dropwise over a two-hour period while maintaining the temperature at 100°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.[1]

  • Cool the reaction mixture to room temperature.

  • Add methylene chloride to the cooled mixture and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring.[1]

  • Separate the organic phase and concentrate it under reduced pressure.[1]

  • Purify the residue by vacuum distillation, collecting the fraction at a vapor temperature of 130°C to 165°C at 5 mm Hg to obtain 3-ethyl-8-hydroxyquinoline.[1]

Step 2: Methylation of 3-Ethyl-8-hydroxyquinoline

This is a general procedure for the methylation of an 8-hydroxyquinoline.

Procedure:

  • In a round-bottom flask, dissolve 3-ethyl-8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with care), to the solution and stir for 30 minutes at room temperature to form the corresponding phenoxide.

  • Add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields for the Doebner-von Miller reaction can be variable, and optimization may be required.

Reaction Step Reactants Product Typical Yield Reference
Step 1: Doebner-von Miller o-Aminophenol, 2-Ethylacrolein3-Ethyl-8-hydroxyquinoline93-98% purity[1]
Step 2: Methylation 3-Ethyl-8-hydroxyquinoline, Methylating AgentThis compound70-90% (Estimated)General synthetic knowledge

Synthetic Pathway and Logic

The choice of the Doebner-von Miller reaction is dictated by its ability to directly introduce an alkyl substituent at the 3-position of the quinoline ring, which is a common challenge in other classical quinoline syntheses. The use of an α,β-unsaturated aldehyde like 2-ethylacrolein is key to achieving this substitution pattern.[2] The subsequent methylation is a standard and high-yielding transformation.

Synthesis_Pathway o_aminophenol o-Aminophenol dm_conditions Doebner-von Miller (HCl, o-Nitrophenol, 100°C) o_aminophenol->dm_conditions ethylacrolein 2-Ethylacrolein ethylacrolein->dm_conditions methylating_agent Methylating Agent (e.g., CH₃I) methylation_conditions Williamson Ether Synthesis (Base, Solvent) methylating_agent->methylation_conditions hydroxyquinoline 3-Ethyl-8-hydroxyquinoline hydroxyquinoline->methylation_conditions final_product This compound dm_conditions->hydroxyquinoline methylation_conditions->final_product

Caption: Synthetic route to this compound.

Experimental Workflow

The overall experimental workflow involves two main stages: the synthesis and purification of the intermediate, followed by the synthesis and purification of the final product.

Experimental_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Methylation s1_reactants Combine o-Aminophenol, o-Nitrophenol, and HCl s1_addition Add 2-Ethylacrolein (100°C, 2h) s1_reactants->s1_addition s1_reaction React at 100°C for 2h s1_addition->s1_reaction s1_workup Workup: Cool, add CH₂Cl₂, neutralize with NH₄OH s1_reaction->s1_workup s1_extraction Extract with CH₂Cl₂ s1_workup->s1_extraction s1_purification Purify by Vacuum Distillation s1_extraction->s1_purification s2_reactants Dissolve 3-Ethyl-8-hydroxyquinoline in solvent with base s1_purification->s2_reactants Intermediate s2_addition Add Methylating Agent s2_reactants->s2_addition s2_reaction Reflux and Monitor by TLC s2_addition->s2_reaction s2_workup Workup: Cool, filter, concentrate s2_reaction->s2_workup s2_purification Purify by Column Chromatography or Recrystallization s2_workup->s2_purification

Caption: Detailed workflow for the synthesis of this compound.

References

A Comprehensive Technical Review of 8-Methoxyquinoline Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly interesting pharmacophore, with its analogs demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of 8-methoxyquinoline compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

8-Methoxyquinoline and its derivatives have been extensively investigated for their anticancer, antimicrobial, and neuroprotective properties. The following tables present a consolidated overview of their biological activities, with a focus on quantitative measures to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Anticancer Activity of 8-Methoxyquinoline Derivatives

The antiproliferative effects of 8-methoxyquinoline compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (Colon)0.33[1]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (Colon)0.54[2]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[2]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25[3][4]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast)12.5-25[3][4]
8-Hydroxy-2-quinolinecarbaldehydeK562 (Leukemia)12.5-25[3][4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (Lymphoma)0.438[5]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (Lymphoma)>1[5]
8-MethoxyflindersineRKO (Colon)181.6[6]
8-MethoxyflindersineLoVo (Colon)176.8[6]
Antimicrobial Activity of 8-Methoxyquinoline Derivatives

The antimicrobial potential of 8-methoxyquinoline and its analogs has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of their antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
8-MethoxyquinolineBacillus subtilis-[7]
8-MethoxyquinolineSalmonella spp.-[7]
8-MethoxyquinolineSalmonella typhi-[7]
8-MethoxyquinolineAspergillus flavus-[7]
8-MethoxyquinolineAspergillus niger-[7]
8-MethoxyquinolineTrichophyton spp.-[7]
7-Methoxyquinoline derivative (3l)E. coli7.81[8]
7-Methoxyquinoline derivative (3d)E. coli31.25[8]
7-Methoxyquinoline derivative (3c)E. coli62.50[8]
8-HydroxyquinolineL. monocytogenes5.57 µM[9]
8-HydroxyquinolineP. shigelloides11.14 µM[9]
Neuroprotective Activity of 8-Methoxyquinoline Derivatives

Several quinoline derivatives have shown promise in protecting neuronal cells from various insults, a critical aspect in the search for treatments for neurodegenerative diseases. The effective concentration (EC50) is often used to quantify this protective effect.

CompoundAssayEC50 (µM)Reference
Quinolylnitrone (QN2)Ischemia-reperfusion in SH-SY5Y cells< 3.97[10]
Quinolylnitrone (QN3)Ischemia-reperfusion in SH-SY5Y cells< 3.97[10]
Quinolylnitrone (QN6)Ischemia-reperfusion in SH-SY5Y cells3.97[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-methoxyquinoline derivatives and for key biological assays used to evaluate their therapeutic potential.

Synthesis of 8-Methoxyquinoline

A common and straightforward method for the synthesis of 8-methoxyquinoline is the O-methylation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.0-1.2 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add methyl iodide (1.0-1.1 eq) dropwise to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.[12]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compounds (8-methoxyquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13][14]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[13][14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Dispense the appropriate broth medium into all wells of a 96-well microtiter plate.

  • Prepare a serial two-fold dilution of the test compound directly in the wells of the microtiter plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth medium to achieve the desired final concentration.

  • Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.[15][16]

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][17]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, amyloid-β peptide)

  • Test compounds

  • 96-well plates

  • MTT reagent or other viability assay reagents

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24-48 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium. Include a control group without the neurotoxin and a group with the neurotoxin but without the test compound.

  • Incubate the cells for the desired duration of neurotoxin exposure (e.g., 24-48 hours).

  • Assess cell viability using the MTT assay or another suitable method.[3][12]

  • Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone. Determine the EC50 value for neuroprotection.[10][18]

Signaling Pathways and Mechanisms of Action

8-Methoxyquinoline derivatives exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 8-methoxyquinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) has been demonstrated to exert its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling cascade.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes MMNC 8-Methoxyquinoline Derivative (MMNC) MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by an 8-methoxyquinoline derivative.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including 8-hydroxyquinoline derivatives, induce apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Tris(8-hydroxyquinoline)iron has been shown to induce apoptosis in head and neck carcinoma cells by activating both the death receptor and mitochondrial signaling pathways.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Permeabilizes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Compound 8-Hydroxyquinoline Derivative Compound->DeathReceptor Activates Compound->Bax Promotes Compound->Bcl2 Inhibits

Induction of apoptosis by an 8-hydroxyquinoline derivative.
Experimental Workflow for Drug Discovery

The discovery and development of novel 8-methoxyquinoline-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves a multidisciplinary approach, integrating synthetic chemistry, in vitro and in vivo pharmacology, and molecular biology.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 8-Methoxyquinoline Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR Active Compounds InVivo In Vivo Studies (Animal Models) HitID->InVivo Promising Leads LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design Tox Toxicology & Pharmacokinetics InVivo->Tox

A typical workflow for the discovery of novel 8-methoxyquinoline-based drugs.

Conclusion

8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical promise into clinical reality.

References

Methodological & Application

Synthesis of 3-Ethyl-8-methoxyquinoline: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Ethyl-8-methoxyquinoline, a valuable scaffold in medicinal chemistry, starting from readily available 8-hydroxyquinoline. The synthesis proceeds through the formation of the intermediate, 3-ethyl-8-hydroxyquinoline, followed by O-methylation. This protocol is designed for researchers and scientists in drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures in the field of medicinal chemistry, exhibiting a wide range of biological activities. The targeted this compound is a key intermediate for the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and reproducible two-step synthesis route, beginning with the construction of the 3-ethyl-8-hydroxyquinoline core, followed by a Williamson ether synthesis to yield the final product.

Synthetic Strategy

The synthesis is performed in two distinct steps:

  • Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via a Doebner-von Miller reaction.

  • Step 2: O-methylation of 3-Ethyl-8-hydroxyquinoline to yield this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline

This procedure is adapted from a known method for the synthesis of 3-substituted-8-hydroxyquinolines.[1]

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • 2-Ethylacrolein

  • 37% Aqueous Hydrochloric Acid

  • Methylene Chloride

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a stirred reaction vessel, create a mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g).

  • Heat the mixture to 100°C.

  • Over a period of 2 hours, add 2-ethylacrolein (161.5 g) to the stirred mixture while maintaining the temperature at 100°C.

  • Continue stirring the reaction mixture at 100°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add methylene chloride to the cooled mixture.

  • Adjust the pH of the mixture to 7.0 by slowly adding concentrated ammonium hydroxide with vigorous stirring.

  • Separate the organic phase and concentrate it under reduced pressure.

  • The resulting residue is purified by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature between 130°C and 165°C. This yields 3-ethyl-8-hydroxyquinoline with a purity of 93% to 98%.[1]

Step 2: Synthesis of this compound

This protocol utilizes the Williamson ether synthesis for the O-methylation of the hydroxyl group of 3-ethyl-8-hydroxyquinoline.

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-8-hydroxyquinoline (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen gas evolution ceases.

  • Slowly add methyl iodide (1.2 equiv) or dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductReagentsReaction TimeTemperatureYieldPurity
13-Ethyl-8-hydroxyquinolineo-Aminophenol, 2-Ethylacrolein4 hours100°CNot specified93-98%[1]
2This compound3-Ethyl-8-hydroxyquinoline, Methyl Iodide4-6 hours0°C to RT~71% (estimated)[2]>95% (after purification)

Note: The yield for Step 2 is an estimation based on the reported yield for the methylation of the parent 8-hydroxyquinoline.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 8-hydroxyquinoline.

SynthesisWorkflow Start 8-Hydroxyquinoline Step1_Reactants o-Aminophenol + 2-Ethylacrolein Intermediate 3-Ethyl-8-hydroxyquinoline Step1_Reactants->Intermediate Step 1: Doebner-von Miller Reaction FinalProduct This compound Intermediate->FinalProduct Step 2: O-Methylation Step2_Reactants NaH, CH₃I (Williamson Ether Synthesis)

Caption: Two-step synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol is robust and utilizes established chemical transformations, making it suitable for implementation in drug discovery and development laboratories. The provided data and workflow visualization aim to facilitate a clear understanding and successful execution of the synthesis.

References

Application Notes and Protocols for 3-Ethyl-8-methoxyquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Ethyl-8-methoxyquinoline as a versatile chemical intermediate. The protocols detailed below are based on established chemical transformations of the quinoline scaffold and its substituents, offering a foundational framework for the synthesis of novel derivatives for applications in drug discovery, materials science, and chemical biology.

Overview of Synthetic Potential

This compound is a substituted quinoline that offers three primary sites for chemical modification:

  • The 8-methoxy group: This group can be demethylated to yield the corresponding 8-hydroxyquinoline, a well-known metal-chelating moiety and a common pharmacophore in medicinal chemistry.[1][2][3] 8-Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[1][3]

  • The 3-ethyl group: The benzylic position of the ethyl group is susceptible to oxidation, providing a route to 3-acetylquinoline or 3-quinolinecarboxylic acid derivatives. These functional groups can then be used for further derivatization, such as in the formation of amides or esters.

  • The quinoline ring: The quinoline core is an electron-deficient system that can undergo electrophilic substitution, primarily at the C5 and C8 positions of the benzene ring portion.[4][5] The presence of the methoxy group at the 8-position will influence the regioselectivity of these reactions.

The strategic functionalization of these sites allows for the generation of a diverse library of compounds from a single starting intermediate. Below are detailed protocols for key transformations.

Application Note 1: Synthesis of 3-Ethylquinolin-8-ol - A Precursor for Bioactive Metal Chelators

The conversion of the 8-methoxy group to a hydroxyl group is a critical step in synthesizing compounds with potential applications as metal chelators or histone demethylase inhibitors.[6][7] 8-Hydroxyquinolines are known to bind to metal ions, which can be a mechanism of action for their anticancer and antineurodegenerative properties.[1][2]

Experimental Protocol: Demethylation of this compound

This protocol is adapted from general methods for the demethylation of aryl methyl ethers.[8][9][10]

Materials:

  • This compound

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydroxide (3.0 eq) and 1-dodecanethiol (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 153°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Ethylquinolin-8-ol.

Data Presentation
IntermediateProductReagentsSolventTemp.Time (h)Yield (%)
This compound3-Ethylquinolin-8-olNaOH, 1-DodecanethiolDMFReflux4-885-95

Note: Yields are representative and may vary based on reaction scale and optimization.

Workflow Diagram

G start This compound reagents NaOH, 1-Dodecanethiol DMF, Reflux start->reagents product 3-Ethylquinolin-8-ol reagents->product

Caption: Demethylation of this compound.

Application Note 2: Synthesis of 8-Methoxyquinoline-3-carboxylic Acid via Side-Chain Oxidation

Oxidation of the 3-ethyl group provides a carboxylic acid functionality, which is a key handle for further synthetic modifications, such as amide bond formation, to create libraries of potential drug candidates. The oxidation of alkylarenes is a well-established transformation.[11][12][13][14]

Experimental Protocol: Oxidation of the 3-Ethyl Group

This protocol utilizes potassium permanganate, a strong oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[14]

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite

  • Standard laboratory glassware for heating and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium carbonate in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate (4.0 eq) in water dropwise over several hours.

  • Continue heating at reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.

  • If the solution remains colored, add a small amount of sodium bisulfite to decolorize.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 8-Methoxyquinoline-3-carboxylic acid.

Data Presentation
IntermediateProductReagentsSolventTemp.Time (h)Yield (%)
This compound8-Methoxyquinoline-3-carboxylic AcidKMnO4, Na2CO3WaterReflux6-1270-85

Note: Yields are representative and may vary based on reaction scale and optimization.

Workflow Diagram

G start This compound reagents 1. KMnO4, Na2CO3, H2O, Reflux 2. HCl start->reagents product 8-Methoxyquinoline-3-carboxylic Acid reagents->product

Caption: Side-chain oxidation of this compound.

Application Note 3: Electrophilic Nitration of the Quinoline Ring

Electrophilic substitution on the quinoline ring allows for the introduction of functional groups that can be further transformed. Nitration is a common electrophilic aromatic substitution reaction. For quinoline, nitration typically occurs at the 5- and 8-positions.[4][5] Given that the 8-position is substituted with a methoxy group (an activating group), the regioselectivity of nitration will be directed to other positions on the benzene ring, likely the 5- and/or 7-positions.

Experimental Protocol: Nitration of this compound

This protocol is a standard procedure for the nitration of activated aromatic rings.

Materials:

  • This compound

  • Concentrated sulfuric acid (H2SO4)

  • Fuming nitric acid (HNO3)

  • Ice

  • Sodium bicarbonate solution

  • Standard laboratory glassware for reactions at low temperature

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product will likely be a mixture of isomers (e.g., 5-nitro and 7-nitro derivatives), which can be separated by column chromatography.

Data Presentation
IntermediateProductReagentsSolventTemp.Time (h)Yield (%)
This compound3-Ethyl-8-methoxy-5-nitroquinoline (and isomers)HNO3, H2SO4-0°C to RT475-90 (mixture)

Note: Yields and isomer ratios are representative and will depend on the specific reaction conditions.

Workflow Diagram

G start This compound reagents HNO3, H2SO4 0°C to RT start->reagents product 3-Ethyl-8-methoxy-x-nitroquinoline reagents->product

Caption: Nitration of this compound.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the potential synthetic pathways starting from this compound, leading to a variety of functionalized derivatives that can serve as building blocks in drug discovery and materials science.

G A This compound B 3-Ethylquinolin-8-ol A->B Demethylation C 8-Methoxyquinoline-3-carboxylic Acid A->C Side-Chain Oxidation D 3-Ethyl-8-methoxy-x-nitroquinoline A->D Nitration E Metal Complexes B->E Chelation F Amide Derivatives C->F Amidation G Amino Derivatives D->G Reduction

Caption: Synthetic pathways from this compound.

References

3-Ethyl-8-methoxyquinoline: A Scaffolding Prospect in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] Within this class, 8-methoxyquinoline derivatives have emerged as a particularly interesting subclass, with demonstrated potential in various therapeutic areas. This application note explores the potential applications of 3-Ethyl-8-methoxyquinoline in medicinal chemistry, drawing upon the known biological activities of structurally related compounds and providing a general framework for its investigation as a novel therapeutic agent.

While specific biological data for this compound is not currently available in the public domain, its structural features suggest it may serve as a valuable scaffold for the development of new drugs. The presence of the 8-methoxy group is a known feature in bioactive quinolines, and the ethyl group at the 3-position offers a site for potential modification to optimize pharmacological properties.[3][4]

Potential Therapeutic Applications

Based on the established activities of related 8-methoxyquinoline and 3-substituted quinoline derivatives, this compound could be investigated for the following applications:

  • Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The 8-methoxyquinoline scaffold, in particular, has been incorporated into compounds designed as inhibitors of enzymes involved in cancer progression.[3]

  • Antibacterial and Antifungal Activity: The 8-hydroxyquinoline core, a close analog of 8-methoxyquinoline, is a well-established pharmacophore with potent antibacterial and antifungal properties.[6][7][8][9] Derivatives of 8-methoxyquinoline have also shown strong activity against various bacterial and fungal strains.[10]

  • Antiviral Activity: Several quinoline derivatives have been identified as inhibitors of viral replication, including activity against HIV and other viruses.[11][12] The quinoline nucleus is a key component in some antiviral drug discovery programs.

  • Enzyme Inhibition: The quinoline scaffold can be tailored to inhibit specific enzymes. For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases and proteasomes, which are important targets in cancer therapy.[13][14]

Experimental Protocols

Given the lack of specific data for this compound, the following sections provide generalized protocols for its synthesis and initial biological evaluation. These protocols are based on established methods for similar quinoline derivatives and should be adapted and optimized as needed.

Synthesis of this compound

A potential synthetic route to this compound could be adapted from known quinoline syntheses, such as the Combes or Doebner-von Miller reactions. A plausible hypothetical method starting from 2-aminoanisole (o-anisidine) is outlined below.

Materials:

  • 2-aminoanisole (o-anisidine)

  • Crotonaldehyde

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., ethanol, diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoanisole in ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring.

  • Addition of Aldehyde: Gradually add crotonaldehyde to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

General Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is presented below. This workflow is designed to assess its potential as an anticancer, antibacterial, and antifungal agent.

Screening Workflow for this compound cluster_synthesis Synthesis & Characterization cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (if active) synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) characterization->antimicrobial moa Mechanism of Action Studies cytotoxicity->moa antimicrobial->moa sar Structure-Activity Relationship (SAR) (Synthesis of analogs) moa->sar in_vivo In Vivo Efficacy Studies sar->in_vivo

Figure 1. A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Data Presentation

As no quantitative biological data for this compound is currently available, a data table cannot be provided. Should this compound be screened, data such as IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays or MIC (minimum inhibitory concentration) values from antimicrobial assays would be tabulated for clear comparison.

Conclusion

This compound represents an unexplored compound within the medicinally important quinoline class. Based on the well-documented biological activities of its structural analogs, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided synthetic and screening protocols offer a foundational framework for initiating the investigation of this compound's medicinal chemistry potential. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery.

References

Synthesis of 3-Ethyl-8-methoxyquinoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Ethyl-8-methoxyquinoline and its derivatives. Quinolines are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and are of considerable interest in drug discovery and development. The methodologies outlined below detail a reliable two-step synthetic route, and the accompanying data and diagrams are intended to support research and development in medicinal chemistry and organic synthesis.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological profile. The 3-ethyl and 8-methoxy substitutions are of particular interest. The 8-methoxy group, for instance, has been shown to enhance antibacterial activity against Gram-positive bacteria by increasing the inhibition of DNA gyrase. This application note provides a comprehensive guide to the synthesis of the parent this compound, a key intermediate for the development of novel therapeutic agents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the quinoline core via a Doebner-von Miller reaction to yield 3-Ethyl-8-hydroxyquinoline. This intermediate is then methylated in the second step using a Williamson ether synthesis to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Williamson Ether Synthesis 2-Aminophenol 2-Aminophenol 3-Ethyl-8-hydroxyquinoline 3-Ethyl-8-hydroxyquinoline 2-Aminophenol->3-Ethyl-8-hydroxyquinoline HCl, o-Nitrophenol 2-Ethylacrolein 2-Ethylacrolein 2-Ethylacrolein->3-Ethyl-8-hydroxyquinoline This compound This compound 3-Ethyl-8-hydroxyquinoline->this compound Base (e.g., NaH) Methylating_Agent Dimethyl Sulfate Methylating_Agent->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via Doebner-von Miller Reaction

This protocol describes the acid-catalyzed cyclization of 2-aminophenol with 2-ethylacrolein to form the quinoline ring system.

Materials:

  • 2-Aminophenol

  • 2-Ethylacrolein

  • o-Nitrophenol

  • 37% Aqueous Hydrochloric Acid

  • Methylene Chloride

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a stirred mixture of 2-aminophenol (1.0 mol, 109.13 g) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), add 2-ethylacrolein (161.5 g) dropwise over a two-hour period at a temperature of 100°C.[1]

  • Maintain the reaction mixture at 100°C with continuous stirring for an additional two hours.[1]

  • Cool the reaction mixture to room temperature.

  • Add methylene chloride to the cooled mixture.

  • Adjust the pH of the mixture to 7.0 with concentrated ammonium hydroxide while stirring.

  • Separate the organic phase and concentrate it under reduced pressure.

  • Purify the residue by vacuum distillation at 5 mm Hg, collecting the distillate with a vapor temperature of 130°C to 165°C, to yield 3-ethyl-8-hydroxyquinoline.[1]

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol details the methylation of the hydroxyl group of 3-Ethyl-8-hydroxyquinoline.

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • Sodium Hydride (NaH) or other suitable base (e.g., K2CO3)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Chloroform

Procedure:

  • To a stirred solution of 3-Ethyl-8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the aqueous mixture with chloroform (3 x volume).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Reaction StepReactantsKey Reagents/ConditionsProductTypical YieldPurity
12-Aminophenol, 2-Ethylacroleino-Nitrophenol, 37% HCl, 100°C, 4 hours3-Ethyl-8-hydroxyquinoline~80%93-98%
23-Ethyl-8-hydroxyquinoline, Dimethyl SulfateNaH, DMF, 60-80°C, 1-8 hoursThis compound50-95%>95%

Application: Antibacterial Mechanism of Action

Derivatives of 8-methoxyquinoline have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[2][3] The 8-methoxy group has been shown to enhance the inhibitory activity against DNA gyrase, leading to potent antibacterial effects.[2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[3]

Antibacterial_Mechanism This compound This compound Bacterial_Cell Bacterial Cell (e.g., S. aureus) This compound->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication_Block Blockage of DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV->DNA_Replication_Block DSB Double-Strand DNA Breaks DNA_Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

References

Application Notes and Protocols for N-alkylation of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 8-methoxyquinoline, a key reaction in the synthesis of various biologically active compounds and functional materials. The protocol described herein focuses on the quaternization of the quinoline nitrogen using an alkyl halide, yielding N-alkyl-8-methoxyquinolinium salts. This application note includes a comprehensive experimental protocol, a summary of reactants and products, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in research and development settings.

Introduction

Quaternary quinolinium salts derived from 8-methoxyquinoline are of significant interest in medicinal chemistry and materials science. The permanent positive charge on the quinoline nitrogen, introduced through N-alkylation, can modulate the molecule's physicochemical properties, leading to enhanced biological activity or novel material characteristics. For instance, certain N-alkylated quinoline derivatives have demonstrated potential as corrosion inhibitors.[1][2] The presence of the methoxy group at the 8-position can influence the electronic properties of the quinoline ring system and, consequently, the reactivity of the nitrogen atom and the properties of the resulting quaternary salt.

The N-alkylation of 8-methoxyquinoline is typically achieved through a direct quaternization reaction with an appropriate alkylating agent, such as an alkyl halide. This reaction proceeds via a nucleophilic attack of the lone pair of electrons on the quinoline nitrogen onto the electrophilic carbon of the alkyl halide.

Experimental Protocol: N-Alkylation of 8-Methoxyquinoline with Benzyl Chloride

This protocol details the synthesis of (8-methoxyquinolin-1-yl) methylbenzylammonium chloride, a representative example of the N-alkylation of 8-methoxyquinoline.[1][2]

Materials:

  • 8-Methoxyquinoline

  • Benzyl chloride

  • Appropriate solvent (e.g., as described in the synthesis of similar quinolinium salts)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methoxyquinoline (1.0 equivalent) in a suitable solvent.

  • Addition of Alkylating Agent: To the stirred solution, add benzyl chloride (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the pure N-alkylated 8-methoxyquinolinium salt.

Data Presentation

Table 1: Reactants and Products for the N-alkylation of 8-Methoxyquinoline

Reactant/ProductStructureMolar Mass ( g/mol )Role
8-MethoxyquinolineC₁₀H₉NO159.18Starting Material
Benzyl ChlorideC₇H₇Cl126.58Alkylating Agent
(8-methoxyquinolin-1-yl) methylbenzylammonium chlorideC₁₇H₁₆ClNO285.77Product

Visualization

Diagram 1: Experimental Workflow for N-Alkylation of 8-Methoxyquinoline

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 8-Methoxyquinoline dissolve Dissolve 8-Methoxyquinoline in Solvent start->dissolve reagent Benzyl Chloride add_reagent Add Benzyl Chloride reagent->add_reagent reflux Heat to Reflux add_reagent->reflux cool Cool Reaction Mixture reflux->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify end N-alkylated 8-Methoxyquinolinium Salt purify->end

Caption: A flowchart illustrating the key steps in the N-alkylation of 8-methoxyquinoline.

Diagram 2: Signaling Pathway of the N-Alkylation Reaction

reaction_pathway quinoline 8-Methoxyquinoline (Nucleophile) transition_state Transition State quinoline->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->transition_state product N-Alkyl-8-methoxyquinolinium Salt transition_state->product Formation of Quaternary Salt

Caption: The reaction pathway for the N-alkylation of 8-methoxyquinoline.

References

Application Notes and Protocols: The Role of Quinoline Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy, with well-known drugs such as chloroquine and quinine playing a pivotal role in treating malaria.[1][2] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective antimalarial agents.[3] This document provides an overview of the application of quinoline derivatives in antimalarial drug discovery, with a focus on their mechanism of action, in vitro and in vivo evaluation, and the structure-activity relationships that guide the design of novel therapeutic candidates. While specific data for 3-Ethyl-8-methoxyquinoline is not prominently available in the current literature, this document will utilize data from other relevant quinoline derivatives to illustrate the key concepts and experimental protocols.

Quinoline derivatives typically exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline-based drugs are thought to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2]

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation. This process is crucial for the survival of the malaria parasite within red blood cells.

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinoline Quinoline Derivative Quinoline->Heme Inhibits Polymerization

References

Application Notes and Protocols for High-Throughput Screening of 3-Ethyl-8-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 3-Ethyl-8-methoxyquinoline analogs, a promising class of compounds in anticancer drug discovery. This document outlines detailed protocols for cytotoxicity screening, data presentation standards, and insights into the potential mechanism of action involving key signaling pathways.

Introduction to High-Throughput Screening of Quinoline Analogs

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties. High-throughput screening (HTS) enables the rapid evaluation of large libraries of these analogs to identify lead compounds for further development. Cell-based assays are central to this process, providing valuable data on the cytotoxic and mechanistic effects of these compounds on cancer cells.

Data Presentation: Cytotoxicity of Quinoline Analogs

The cytotoxic activity of this compound analogs and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activity of various methoxyquinoline derivatives against different cancer cell lines, providing a reference for the expected potency of this class of compounds.

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM)Reference
1 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)480.016 ± 0.003[1]
2 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal)480.33[2][3]
3 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colorectal)480.51[3]
4 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarinMCF-7 (Breast)489.165[4][5]
5 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarinMDA-MB-231 (Breast)4812.65[4][5]
6 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ]HL-60 (Leukemia)480.064[6]
7 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma)485.45 µg/mL[7]
8 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)489.6 µg/mL[7]
9 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colorectal)487.2 µg/mL[7]

Experimental Protocols

A critical component of HTS is the use of robust and reproducible experimental protocols. The following sections detail the methodology for a standard cytotoxicity assay.

Experimental Workflow for Cytotoxicity Screening

The overall workflow for screening this compound analogs for cytotoxic activity is depicted below. This process begins with the preparation of the compound library and cell cultures, followed by treatment, incubation, and finally, a cell viability assay to determine the effect of the compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Library Compound Library Preparation (Serial Dilutions) Treatment Cell Treatment with Quinoline Analogs Compound_Library->Treatment Cell_Culture Cell Culture Preparation (Seeding in 96-well plates) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

High-throughput cytotoxicity screening workflow.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

1. Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[9]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in culture medium.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤0.5% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the test compounds.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance measurement.[9]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways.[12] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[12] Quinoline-based compounds have been identified as potent inhibitors of this pathway, making it a key area of investigation for understanding the mechanism of action of this compound analogs.[6][13][14][15]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound analogs.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Translation Inhibitor This compound Analog Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.

By targeting key kinases such as PI3K and mTOR, this compound analogs can disrupt downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Further mechanistic studies, such as Western blotting for key phosphorylated proteins in this pathway, are recommended to confirm the precise molecular targets of active compounds identified during screening.

References

Application Notes and Protocols: 3-Ethyl-8-methoxyquinoline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-ethyl-8-methoxyquinoline as a key intermediate in the construction of diverse heterocyclic frameworks. While direct literature on the synthetic utility of this compound is limited, this document outlines a reliable synthesis of a key precursor and presents detailed protocols for its conversion and subsequent elaboration into various fused heterocyclic systems. The provided protocols are based on established methodologies for similarly substituted quinolines and are intended to serve as a practical guide for researchers.

Synthesis of this compound Precursor

A direct and high-yield synthesis of this compound can be challenging. A more accessible route involves the preparation of a highly functionalized precursor, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, which can then be further modified.

Protocol: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the thermal condensation of o-anisidine with diethyl ethylmalonate.

Experimental Protocol:

  • Combine o-anisidine (12.3 g, 100 mmol) and diethyl ethylmalonate (20.0 g, 105 mmol) in a round-bottom flask equipped with a distillation head.

  • Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Ethanol will begin to distill off.

  • Increase the temperature to 260-270 °C and continue heating for 6 hours, or until the distillation of ethanol ceases.

  • Caution: The reaction mixture is hot. Carefully pour the hot mixture into 50 mL of toluene and allow it to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Dissolve the crude solid in 300 mL of 0.5 M aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Wash the aqueous filtrate with toluene (3 x 15 mL) in a separatory funnel to remove non-polar impurities.

  • Acidify the aqueous phase with 10% hydrochloric acid until the solution is acidic to Congo red paper. A precipitate will form.

  • Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (100 mL), and air-dry.

  • Recrystallize the product from ethanol to afford pure 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

Quantitative Data:

ParameterValueReference
Theoretical Yield21.92 gCalculated
Typical Actual Yield13.6 g (62%)[1]
Melting Point223-225 °C[1]

Synthesis Workflow:

o_anisidine o-Anisidine intermediate Thermal Condensation (220-270 °C) o_anisidine->intermediate diethyl_ethylmalonate Diethyl Ethylmalonate diethyl_ethylmalonate->intermediate product 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one intermediate->product

Synthesis of the Quinolinone Precursor.

Proposed Synthesis of this compound

The conversion of the quinolinone precursor to the target this compound can be envisioned as a two-step process involving reduction of the heterocyclic ring.

Proposed Protocol:

Step 1: Chlorination

  • Reflux 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one (10 mmol) in excess phosphorus oxychloride (POCl₃) for 4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,4-dichloro-3-ethyl-8-methoxyquinoline.

Step 2: Reductive Dechlorination

  • Dissolve the chlorinated intermediate (8 mmol) in ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Proposed Synthesis Workflow:

precursor 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one chlorination Chlorination (POCl₃) precursor->chlorination dichloro_intermediate 2,4-Dichloro-3-ethyl- 8-methoxyquinoline chlorination->dichloro_intermediate reduction Reductive Dechlorination (H₂, Pd/C) dichloro_intermediate->reduction product This compound reduction->product

Proposed synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound serves as a versatile scaffold for the construction of various fused heterocyclic systems with potential biological activities. The following are representative protocols for the synthesis of pyrazolo-, thieno-, and furo-fused quinolines.

Synthesis of Pyrazolo[4,3-c]quinolines

Application Note: The synthesis of pyrazolo[4,3-c]quinolines can be achieved through the reaction of a functionalized quinoline with hydrazine. This protocol outlines a plausible route starting from a 2-chloro-3-formylquinoline derivative, which can be obtained from this compound via a Vilsmeier-Haack reaction.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation

  • Cool a solution of this compound (10 mmol) in DMF (20 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 30 mmol) while maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and then heat at 80 °C for 8 hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide.

  • Extract the product, 2-chloro-3-ethyl-8-methoxyquinoline-4-carbaldehyde, with ethyl acetate, dry the organic layer, and purify by column chromatography.

Step 2: Cyclization with Hydrazine

  • Dissolve the 2-chloro-3-ethyl-8-methoxyquinoline-4-carbaldehyde (5 mmol) in ethanol.

  • Add hydrazine hydrate (10 mmol) and reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 3-ethyl-8-methoxy-5H-pyrazolo[4,3-c]quinoline.

Quantitative Data (Representative):

ProductYieldReference (Analogous)
3-Ethyl-8-methoxy-5H-pyrazolo[4,3-c]quinoline75-85%[2][3]

Pyrazoloquinoline Synthesis Workflow:

start This compound vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier formyl_intermediate 2-Chloro-3-ethyl-8-methoxy- quinoline-4-carbaldehyde vilsmeier->formyl_intermediate cyclization Cyclization (Hydrazine Hydrate) formyl_intermediate->cyclization product 3-Ethyl-8-methoxy-5H- pyrazolo[4,3-c]quinoline cyclization->product

Synthesis of a Pyrazolo-fused Quinoline.
Synthesis of Thieno[2,3-b]quinolines

Application Note: Thieno[2,3-b]quinolines can be synthesized from 2-mercaptoquinoline derivatives. This protocol starts with the conversion of a 2-chloroquinoline to a 2-mercaptoquinoline, followed by cyclization.

Experimental Protocol:

Step 1: Thionation

  • Reflux a solution of 2-chloro-3-ethyl-8-methoxyquinoline (obtained from the proposed synthesis, 10 mmol) and sodium hydrosulfide (NaSH, 15 mmol) in ethanol for 4 hours.

  • Cool the mixture, pour into water, and acidify with acetic acid.

  • Collect the precipitated this compound-2(1H)-thione by filtration.

Step 2: S-Alkylation and Cyclization

  • To a solution of the thione (8 mmol) in DMF, add potassium carbonate (16 mmol) and ethyl bromoacetate (9.6 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Reflux the crude product in diphenyl ether for 2 hours to effect cyclization.

  • Cool the mixture, add hexane to precipitate the product, and purify by column chromatography to yield ethyl 3-ethyl-8-methoxythieno[2,3-b]quinoline-2-carboxylate.

Quantitative Data (Representative):

ProductYieldReference (Analogous)
Ethyl 3-ethyl-8-methoxythieno[2,3-b]quinoline-2-carboxylate60-70%[2]

Thienoquinoline Synthesis Workflow:

start 2-Chloro-3-ethyl- 8-methoxyquinoline thionation Thionation (NaSH) start->thionation thione_intermediate 3-Ethyl-8-methoxy- quinoline-2(1H)-thione thionation->thione_intermediate alkylation S-Alkylation (Ethyl bromoacetate) thione_intermediate->alkylation s_alkylated S-Alkylated Intermediate alkylation->s_alkylated cyclization Cyclization (Diphenyl ether, heat) s_alkylated->cyclization product Ethyl 3-ethyl-8-methoxy- thieno[2,3-b]quinoline- 2-carboxylate cyclization->product start This compound bromination Benzylic Bromination (NBS) start->bromination bromo_intermediate 3-(1-Bromoethyl)- 8-methoxyquinoline bromination->bromo_intermediate elimination_oxidation Elimination & Oxidation bromo_intermediate->elimination_oxidation vinyl_quinolone 3-Vinyl-8-methoxy- quinolin-2(1H)-one elimination_oxidation->vinyl_quinolone cyclization Cyclization (I₂, AgOAc then DBU) vinyl_quinolone->cyclization product 3-Methyl-8-methoxy- furo[2,3-b]quinoline cyclization->product

References

Application Notes and Protocols for Exploring the Antibacterial and Antifungal Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation related to the assessment of the antibacterial and antifungal properties of quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including significant potential as antimicrobial agents.[1][2][3][4] The rise of multidrug-resistant microbial strains necessitates the development of novel and effective antimicrobial drugs, making the exploration of quinoline derivatives a critical area of research.[3][5]

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6] The following tables summarize the MIC values of various quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MRSA) (μg/mL)Staphylococcus epidermidis (MRSE) (μg/mL)Enterococcus faecalis (VRE) (μg/mL)Reference
Compound 6c (a quinoline-2-one derivative)0.752.500.75[5]
Compound 6l (a quinoline-2-one derivative)1.505.01.50[5]
Compound 6o (a quinoline-2-one derivative)2.505.02.50[5]
Compound 5a (a fluoroquinolone derivative)2Not ReportedNot Reported[7]
Benzimidazole quinolones0.125–0.5Not ReportedNot Reported[7]
Ciprofloxacin derivative (Compound 7a)0.016Not ReportedNot Reported[7]
PH176 (an 8-hydroxyquinoline derivative)16 (MIC₅₀), 32 (MIC₉₀)Not ReportedNot Reported[8]

MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis; VRE: Vancomycin-Resistant Enterococcus. MIC values represent the concentration required to inhibit microbial growth.

Table 2: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Bacillus cereus (μg/mL)Reference
Quinoline-based amino acid derivative 12comparable to ChloramphenicolNot ReportedNot Reported[4]
Quinoline derivative 2>100>1001.56[9]
Quinoline derivative 66.2512.53.12[9]
Quinolone coupled hybrid 5d0.125–80.125–8Not Reported[10]

Table 3: Antifungal Activity of Novel Quinoline Derivatives

Compound/DerivativeCandida albicans (μg/mL)Cryptococcus neoformans (μg/mL)Aspergillus flavus (μg/mL)Aspergillus niger (μg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7c62.515.662.562.5[11][12]
Quinoline-based hydroxyimidazolium hybrid 7d62.515.662.562.5[11][12]
Quinoline derivative 32Not Reported2512.525[3]
Quinoline derivative 33Not Reported2512.525[3]
Quinoline derivative 34Not Reported252525[3]
PK-10 (quinoline-chalcone derivative) + FluconazoleEffective against FLC-resistant strainsNot ReportedNot ReportedNot Reported[13]

FLC: Fluconazole.

Experimental Protocols

The following protocols are standard methods for determining the in vitro antimicrobial activity of quinoline derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a widely accepted method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][14]

Materials:

  • Test quinoline derivative

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]

  • Microbial culture in the logarithmic growth phase

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the microtiter plate wells containing the appropriate broth medium.[6]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve the desired final inoculum concentration in the wells.[6]

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[6]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[6]

Protocol 2: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test quinoline derivative

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture in the logarithmic growth phase

  • Sterile cork borer

  • Positive control (standard antibiotic)

  • Solvent control

Procedure:

  • Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the quinoline derivative solution to the wells. Also, add the positive and solvent controls to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited).

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair.[15]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibits Cell_Death Cell Death Quinoline->Cell_Death Leads to DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication DNA Replication & Transcription DNA->Replication MIC_Workflow start Start prep_compound Prepare Stock Solution of Quinoline Derivative start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end Antifungal_Mechanism cluster_fungus Fungal Cell Quinoline Quinoline Derivative Cell_Wall_Syn Cell Wall Synthesis (e.g., Chitin, Glucan synthesis) Quinoline->Cell_Wall_Syn Inhibits Cell_Wall Fungal Cell Wall Cell_Wall_Syn->Cell_Wall Maintains Integrity Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall->Osmotic_Lysis Disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Ethyl-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 3-ethyl-8-hydroxyquinoline, commonly achieved through a Doebner-von Miller or Skraup reaction. The second step is the methylation of the hydroxyl group to yield the final product, often accomplished via a Williamson ether synthesis.

Q2: I am observing a very low yield in my quinoline synthesis reaction. What are the common causes?

A2: Low yields in quinoline syntheses like the Doebner-von Miller and Skraup reactions are common and can be attributed to several factors. These include the polymerization of the α,β-unsaturated carbonyl compound, harsh reaction conditions leading to starting material or product degradation, and the reactivity of the aniline substrate. For instance, anilines with strong electron-withdrawing groups can be less reactive and may require more forceful conditions.[1]

Q3: My reaction mixture is forming a thick, dark tar. How can I prevent this?

A3: Tar formation is a well-known issue in Skraup and Doebner-von Miller syntheses, primarily due to the strongly acidic and oxidizing conditions that cause polymerization of reactants. To minimize tarring, consider employing a biphasic solvent system to sequester the carbonyl compound, optimizing the acid concentration and type (e.g., using milder Lewis acids), and carefully controlling the reaction temperature to avoid excessive heat.[2]

Q4: What are the best practices for the methylation of the 8-hydroxyquinoline precursor?

A4: The Williamson ether synthesis is a robust method for this transformation. For optimal results, the use of a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group is recommended. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred to facilitate the SN2 reaction. Methyl iodide is a common and effective methylating agent in this synthesis.

Troubleshooting Guides

Problem 1: Low Yield in 3-ethyl-8-hydroxyquinoline Synthesis (Doebner-von Miller Reaction)

Symptoms:

  • The yield of the desired 3-ethyl-8-hydroxyquinoline is significantly below expectations.

  • A large amount of starting material remains unreacted.

  • Multiple unidentified spots are visible on the TLC plate.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Acid Catalysis The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can also promote side reactions. Consider screening different Lewis acids (e.g., ZnCl₂, SnCl₄) which may offer a better balance between reaction rate and side product formation.[2] An optimization study for a similar Doebner reaction showed that BF₃·THF in MeCN gave a high yield.
Polymerization of 2-Ethylacrolein α,β-unsaturated aldehydes are prone to polymerization under acidic conditions. To mitigate this, employ a biphasic solvent system (e.g., toluene/water) to reduce the concentration of the aldehyde in the acidic aqueous phase.[1][2] Alternatively, add the 2-ethylacrolein dropwise to the reaction mixture over an extended period to maintain a low concentration.
Suboptimal Reaction Temperature The reaction often requires heating, but excessive temperatures can lead to the degradation of reactants and products. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
Incomplete Reaction Anilines with electron-donating groups like the methoxy group in the precursor to 8-methoxyquinoline are generally reactive. However, if the reaction is sluggish, consider increasing the reaction time or carefully increasing the temperature.
Problem 2: Complications during the Methylation of 3-ethyl-8-hydroxyquinoline

Symptoms:

  • Low yield of the desired this compound.

  • Presence of unreacted 3-ethyl-8-hydroxyquinoline in the final product.

  • Formation of N-methylated byproduct.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Deprotonation The hydroxyl group of 8-hydroxyquinoline needs to be fully deprotonated to the alkoxide for the Williamson ether synthesis to proceed efficiently. Use a strong base like sodium hydride (NaH) in an anhydrous solvent to ensure complete formation of the nucleophile. The use of weaker bases may result in an incomplete reaction.
Choice of Solvent The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation but not the nucleophilic anion, thus accelerating the reaction. Protic solvents should be avoided as they can solvate the alkoxide and hinder its nucleophilicity.
Side Reaction: N-methylation While O-methylation is generally favored for 8-hydroxyquinolines, N-methylation can occur as a side reaction. To minimize this, ensure the use of a strong base to fully deprotonate the hydroxyl group, making the oxygen a more potent nucleophile than the nitrogen. Running the reaction at a controlled, lower temperature may also favor O-alkylation.
Purity of Reactants Ensure that the 3-ethyl-8-hydroxyquinoline starting material and the methylating agent are pure and the solvent is anhydrous. Water can quench the strong base and hinder the formation of the alkoxide.

Quantitative Data Summary

The yield of quinoline synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing reported yields for analogous reactions to provide a comparative perspective.

Table 1: Representative Yields for Skraup Synthesis of Various Quinolines

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline (mixture)60-65
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75
Data adapted from a comparative analysis of quinoline synthesis methods.[3]

Table 2: Optimization of a Doebner-type Reaction for Quinoline-4-carboxylic Acid Synthesis

EntryAcidSolventTemperature (°C)Yield (%)
1BF₃·THFMeCN6583
2Sc(OTf)₃MeCN6571
3Yb(OTf)₃MeCN6565
4BF₃·THFCH₂Cl₂4045
5BF₃·THFTHF6523
6TsOHMeCN6533
Data from an optimization study of a Doebner hydrogen-transfer reaction.[4]

Table 3: Yield of Methylation of a Hydroxyquinoline Derivative

BaseMethylating AgentSolventYield (%)
Sodium HydrideMethyl IodideDMF92
Data from an optimized Williamson ether synthesis of a 5-methoxyquinoline.

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-8-hydroxyquinoline (via Doebner-von Miller type reaction)

This protocol is adapted from the synthesis of similar 3-substituted-8-hydroxyquinolines.

Materials:

  • o-Aminophenol

  • 2-Ethylacrolein

  • Concentrated Hydrochloric Acid

  • Methylene Chloride

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, prepare a mixture of o-aminophenol and concentrated hydrochloric acid in water.

  • Heat the mixture to 100°C with stirring.

  • Slowly add 2-ethylacrolein to the reaction mixture over a period of 2 hours.

  • Maintain the reaction at 100°C for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Add methylene chloride and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring vigorously.

  • Separate the organic phase and concentrate it under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 3-ethyl-8-hydroxyquinoline.

Protocol 2: Synthesis of this compound (via Williamson Ether Synthesis)

This protocol is based on general procedures for the methylation of hydroxyquinolines.

Materials:

  • 3-ethyl-8-hydroxyquinoline

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I)

Procedure:

  • To a stirred solution of 3-ethyl-8-hydroxyquinoline in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Cool the mixture back to 0°C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Williamson Ether Synthesis start1 o-Aminophenol + 2-Ethylacrolein react1 Reaction with HCl at 100°C start1->react1 workup1 Neutralization & Extraction react1->workup1 product1 Crude 3-ethyl-8-hydroxyquinoline workup1->product1 purify1 Vacuum Distillation product1->purify1 final_product1 Pure 3-ethyl-8-hydroxyquinoline purify1->final_product1 start2 3-ethyl-8-hydroxyquinoline react2 Deprotonation with NaH in DMF start2->react2 react3 Reaction with Methyl Iodide react2->react3 workup2 Aqueous Workup & Extraction react3->workup2 product2 Crude this compound workup2->product2 purify2 Column Chromatography product2->purify2 final_product2 Pure this compound purify2->final_product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 3-ethyl-8-hydroxyquinoline cause1 Inefficient Catalyst issue->cause1 cause2 Aldehyde Polymerization issue->cause2 cause3 Suboptimal Temperature issue->cause3 sol1 Screen Lewis/Brønsted Acids cause1->sol1 sol2 Use Biphasic System or Slow Addition cause2->sol2 sol3 Optimize Temperature Profile cause3->sol3

Caption: Troubleshooting logic for low yield in the Doebner-von Miller synthesis.

References

Technical Support Center: Purification of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-8-methoxyquinoline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What is the boiling point of this compound?

A2: The boiling point of this compound is reported to be 160-166 °C at a pressure of 6 Torr[1]. This makes vacuum distillation a highly suitable method for its purification, especially for removing non-volatile impurities.

Q3: My quinoline compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption or degradation of the compound. To mitigate this, you can deactivate the silica gel with a base like triethylamine or use a less acidic stationary phase such as neutral alumina.

Q4: What are some common impurities I might encounter after synthesizing this compound?

A4: Common impurities often depend on the synthetic route employed. If a Skraup-type synthesis is used, potential impurities could include regioisomers and tar-like polymeric byproducts due to the strongly acidic and high-temperature conditions[2]. In a Conrad-Limpach synthesis, unreacted starting materials (an aniline and a β-ketoester) or incompletely cyclized intermediates may be present.

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be an effective method, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Experimentation with various solvents is often necessary to find the optimal conditions. For other quinoline derivatives, solvent systems like ethanol/water or ethyl acetate/hexane have been used successfully.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery or No Product Elution During Column Chromatography
Potential Cause Troubleshooting Steps
Compound irreversibly adsorbed onto the silica gel The basic nitrogen of the quinoline can bind strongly to acidic silica. 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine to neutralize the acidic sites. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, which is less harsh for basic compounds.
Eluent is not polar enough to move the compound Your compound may have a higher polarity than anticipated. 1. Increase eluent polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Perform a new TLC analysis: Use a more polar solvent system to find an appropriate Rf value (ideally between 0.2-0.4) for your compound.
Compound decomposed on the column The compound may be unstable under the chromatographic conditions. 1. Minimize contact time: Use a shorter, wider column and apply pressure (flash chromatography) to reduce the time the compound spends on the stationary phase. 2. Work at a lower temperature: If the compound is thermally labile, consider running the chromatography in a cold room.
Issue 2: Oily Product Obtained After Recrystallization
Potential Cause Troubleshooting Steps
Solution is supersaturated The concentration of the compound in the solvent is too high, leading to it "oiling out" instead of crystallizing. 1. Add more hot solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil completely. 2. Induce crystallization slowly: Allow the solution to cool more gradually. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for crystal nucleation.
Presence of impurities Impurities can interfere with crystal lattice formation. 1. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a simple filtration through a plug of silica or an acid-base extraction to remove gross impurities. 2. Try a different solvent system: The current solvent may be too good a solvent for both the product and the impurities. Experiment with different single or mixed solvent systems.
Cooling the solution too quickly Rapid cooling can lead to the formation of an amorphous solid or oil. 1. Slow cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling rate.
Issue 3: Product Contaminated with a Regioisomer
Potential Cause Troubleshooting Steps
Lack of regioselectivity in the synthesis Synthetic routes like the Skraup synthesis can often produce isomeric products. 1. Optimize chromatography: Isomers can sometimes be separated by carefully optimizing the column chromatography conditions. Use a very shallow solvent gradient and a long column to maximize resolution. Preparative HPLC may be necessary for very difficult separations. 2. Fractional crystallization: If the isomers have different solubilities, it may be possible to separate them by a series of carefully controlled recrystallizations from different solvents.

Quantitative Data Summary

The following table summarizes key physical properties and expected outcomes for the purification of this compound and related compounds.

ParameterValue/RangeMethodNotes
Boiling Point 160-166 °C @ 6 Torr[1]-Ideal for vacuum distillation.
Purity after Vacuum Distillation Potentially >95%Vacuum DistillationEffective for removing non-volatile impurities. A similar compound, 3-ethyl-8-hydroxyquinoline, reached 93-98% purity.
Purity after Column Chromatography >98%Column ChromatographyHighly dependent on the optimization of stationary and mobile phases.
Yield from Recrystallization VariableRecrystallizationDependent on the initial purity and the choice of solvent. High yields are achievable if the compound is relatively pure to begin with.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile or significantly higher/lower boiling point impurities.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head.

    • Collect the fraction that distills over between 160-166 °C at a pressure of approximately 6 Torr[1].

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to purify this compound from impurities with different polarities.

  • Eluent Selection:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane.

    • Spot the solution onto a TLC plate and develop it with a solvent system such as hexane/ethyl acetate (start with a 9:1 ratio).

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine if deactivation is needed).

    • Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, applying pressure to maintain a steady flow.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of this compound that is already relatively pure.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexane or water) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. The compound should dissolve completely.

    • Allow the solution to cool. Crystals should form.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow crude Crude 3-Ethyl-8- methoxyquinoline distillation Vacuum Distillation crude->distillation High boiling/ non-volatile impurities chromatography Column Chromatography crude->chromatography Polar/non-polar impurities pure_product Pure Product distillation->pure_product recrystallization Recrystallization chromatography->recrystallization Minor impurities chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Low Yield/No Elution in Column Chromatography cause1 Compound Adsorbed? start->cause1 cause2 Eluent Too Non-Polar? start->cause2 cause3 Compound Decomposed? start->cause3 solution1 Deactivate Silica with NEt3 or Use Alumina cause1->solution1 Yes solution2 Increase Eluent Polarity cause2->solution2 Yes solution3 Use Flash Chromatography (shorter contact time) cause3->solution3 Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of polysubstituted quinolines, categorized by the synthetic method.

Friedländer Annulation

Problem 1: Low to No Product Yield

  • Symptoms: Thin Layer Chromatography (TLC) analysis shows mainly starting materials (2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound) with little to no formation of the desired quinoline.

  • Possible Causes & Solutions:

    • Insufficient Catalyst Activity: The choice of acid or base catalyst is crucial.[1][2] For reactions struggling with traditional catalysts like NaOH or H₂SO₄, consider more efficient alternatives. Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or modern catalysts like ionic liquids and nanocatalysts have been shown to significantly improve yields.[3][4]

    • Deactivated Substrates: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can reduce the nucleophilicity of the amino group, hindering the initial condensation. In such cases, harsher reaction conditions (higher temperature, stronger acid catalyst) might be necessary, though this increases the risk of side reactions.[5]

    • Steric Hindrance: Bulky substituents on either reactant can impede the cyclization step. Optimization of the catalyst and reaction temperature is key to overcoming steric barriers.[6]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

  • Symptoms: When using an unsymmetrical ketone, ¹H NMR or GC-MS analysis of the crude product shows a mixture of two or more quinoline isomers.

  • Possible Causes & Solutions:

    • Lack of Steric or Electronic Differentiation: If the two α-carbons of the ketone have similar steric and electronic environments, both can participate in the cyclization, leading to a mixture of products.[7]

    • Reaction Conditions Favoring Both Pathways: The choice of catalyst and solvent can influence the regiochemical outcome.[7]

      • Catalyst Selection: Specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[6]

      • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the direction of cyclization.[6]

Problem 3: Aldol Side Reactions

  • Symptoms: The reaction mixture contains significant amounts of byproducts derived from the self-condensation of the α-methylene carbonyl compound.

  • Possible Causes & Solutions:

    • Strongly Basic or Acidic Conditions: Harsh reaction conditions can promote aldol condensation of the ketone starting material.[6]

    • Use of Imine Analogs: To avoid aldol side reactions, particularly under basic conditions, consider using an imine analog of the 2-aminoaryl aldehyde/ketone.[6]

Doebner-von Miller Reaction

Problem 1: Significant Tar/Polymer Formation and Low Yield

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and drastically reducing the yield of the desired quinoline.

  • Possible Causes & Solutions:

    • Acid-Catalyzed Polymerization: This is a very common side reaction where the α,β-unsaturated carbonyl starting material polymerizes under the strong acidic conditions required for the reaction.[5]

      • Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase and thus reducing polymerization.

      • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[3]

      • Optimize Acid Concentration and Temperature: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help find the optimal balance. Controlling the reaction temperature at the lowest effective point is also crucial.

Problem 2: Incomplete Oxidation Leading to Dihydroquinoline Impurities

  • Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate.

  • Possible Causes & Solutions:

    • Inefficient or Insufficient Oxidizing Agent: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is not effective or used in insufficient amounts, this conversion will be incomplete.

      • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

      • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[3]

Combes Synthesis

Problem 1: Low Yield of the Desired Quinoline

  • Symptoms: The reaction produces a low yield of the target 2,4-disubstituted quinoline.

  • Possible Causes & Solutions:

    • Incomplete Condensation or Cyclization: The reaction proceeds in two main steps, and issues with either will result in low yields.

      • Catalyst Choice: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA), can be more efficient than sulfuric acid.[8]

    • Steric Hindrance: The steric effects of substituents on the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[6] If possible, choosing less sterically hindered starting materials can improve yields.

    • Deactivating Substituents: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in polysubstituted quinoline synthesis?

A1: Regioselectivity is a primary challenge in several classical quinoline syntheses, particularly the Friedländer, Combes, and Skraup/Doebner-von Miller reactions when using unsymmetrical starting materials.[7] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[7] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Skraup/Doebner-von Miller reactions with substituted anilines can present significant difficulties in controlling the substituent positions on the final quinoline ring.[7]

Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the outcome of the Doebner-von Miller reaction?

A2: The electronic nature of substituents on the aniline ring has a significant impact. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[10] Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions and tar formation. Careful optimization of reaction conditions is crucial when working with substituted anilines.

Q3: What are some modern, more environmentally friendly approaches to quinoline synthesis?

A3: In recent years, there has been a focus on developing "green" synthetic methods for quinolines. These include the use of water as a solvent, microwave-assisted reactions, and the development of reusable catalysts like nanocatalysts.[11][12] For instance, some Friedländer syntheses can be conducted in water without any catalyst, offering a more sustainable alternative to traditional methods that use harsh organic solvents.

Q4: How can I effectively purify my synthesized polysubstituted quinoline?

A4: Purification can be challenging due to the presence of starting materials, byproducts, and tar. Common techniques include:

  • Column Chromatography: Effective for separating complex mixtures and achieving high purity, though it can be time-consuming for large scales.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

  • Distillation: Useful for purifying liquid quinolines, especially for removing non-volatile impurities.

Data Presentation

The following table summarizes the impact of various factors on the yield of polysubstituted quinolines. Please note that actual yields are highly dependent on the specific substrates, scale, and precise reaction conditions.

Synthesis MethodFactorCondition 1Typical Yield Range (%)Condition 2Typical Yield Range (%)
Friedländer CatalystTraditional (NaOH, H₂SO₄)40-70Modern (Ionic Liquid, Nanocatalyst)80-99[3]
Substituent on KetoneUnhindered70-95Sterically Hindered30-60
Doebner-von Miller Aniline SubstituentElectron-Donating50-80Electron-Withdrawing10-40[10]
Reaction MediumHomogeneous (Acid)20-50 (tar formation)Biphasic (Acid/Toluene)60-85
Combes Aniline SubstituentElectron-Donating60-85Electron-Withdrawing20-50[9]
CatalystH₂SO₄50-70Polyphosphoric Acid (PPA)70-90[8]

Experimental Protocols

General Procedure for Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This protocol is based on methodologies described in the literature for a more efficient and environmentally friendly synthesis.[3]

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

    • Ethanol (5 mL) (if not performing a solvent-free reaction)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

    • If the reaction is not solvent-free, add ethanol as the solvent.

    • Stir the reaction mixture at a predetermined temperature (e.g., 60-100°C) for the required time (typically 1-3 hours).

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, if a magnetic nanocatalyst is used, it can be separated using an external magnet. Otherwise, filter the reaction mixture to recover the catalyst.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure polysubstituted quinoline.

General Procedure for Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Tar Formation)

This protocol utilizes a biphasic system to reduce polymerization.[3]

  • Materials:

    • Aniline (1.0 eq)

    • 6 M Hydrochloric acid

    • Crotonaldehyde (1.2 eq)

    • Toluene

    • Concentrated sodium hydroxide solution

    • Dichloromethane or ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

General Procedure for Combes Synthesis of a 2,4-Disubstituted Quinoline

This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]

  • Materials:

    • Aniline (1.0 eq)

    • β-diketone (e.g., acetylacetone) (1.1 eq)

    • Concentrated sulfuric acid or polyphosphoric acid (PPA)

    • Ice-water

    • Sodium hydroxide solution

    • Organic solvent for extraction

  • Procedure:

    • In a flask, slowly add the aniline to the concentrated sulfuric acid or PPA with cooling.

    • To this acidic mixture, add the β-diketone dropwise with stirring, maintaining a controlled temperature.

    • After the addition is complete, heat the reaction mixture (e.g., 100-120°C) for the required time (typically 1-4 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the hot reaction mixture into a beaker of ice-water.

    • Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates or the solution is basic.

    • If the product precipitates, filter, wash with water, and dry. If it remains in solution, extract with a suitable organic solvent.

    • The crude product is then purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep Reactant & Solvent Preparation reaction Reaction Setup & Heating/Stirring prep->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete quench Quenching monitoring->quench Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: A generalized experimental workflow for the synthesis of polysubstituted quinolines.

troubleshooting_tree cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products? yield_cause Check Catalyst Activity & Substrate Reactivity start->yield_cause Yes side_product_type Identify Side Product Type start->side_product_type Yes yield_solution Optimize Catalyst, Temperature, or Reaction Time yield_cause->yield_solution regioisomers Regioisomers? side_product_type->regioisomers polymers Polymers/Tar? side_product_type->polymers regio_solution Modify Substrate or Catalyst to Control Selectivity regioisomers->regio_solution Yes polymer_solution Use Biphasic System or Gradual Addition polymers->polymer_solution Yes

Caption: A troubleshooting decision tree for common issues in quinoline synthesis.

synthesis_strategies cluster_methods Synthetic Methods cluster_products Typical Products friedlander Friedländer (2-aminoaryl ketone + α-methylene ketone) product1 Polysubstituted Quinolines (various patterns) friedlander->product1 doebner Doebner-von Miller (Aniline + α,β-unsaturated carbonyl) product2 2- and/or 4-Substituted Quinolines doebner->product2 combes Combes (Aniline + β-diketone) product3 2,4-Disubstituted Quinolines combes->product3

Caption: Relationship between key synthetic strategies and the types of polysubstituted quinolines produced.

References

Technical Support Center: Ethylation of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ethylation of 8-methoxyquinoline.

Troubleshooting Guides

Issue: Low Yield of the Desired Ethylated Product

  • Question: My reaction is resulting in a low yield of the desired ethylated 8-methoxyquinoline. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting material, or the formation of side products. To improve your yield, consider the following:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reagent Quality: Use pure, dry solvents and reagents. Moisture can quench reagents and lead to unwanted side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the ethylating agent may lead to multiple additions or side reactions.

Issue: Formation of N-Ethyl-8-methoxyquinolinium Salt

  • Question: I am observing the formation of a significant amount of a water-soluble byproduct, which I suspect is the N-ethyl-8-methoxyquinolinium salt. How can I minimize this side reaction?

  • Answer: N-alkylation of the quinoline nitrogen is a common side reaction. The lone pair of electrons on the nitrogen atom can act as a nucleophile, competing with the intended reaction site. To favor the desired ethylation and minimize N-alkylation, you can adjust the following parameters:

    • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach of the ethylating agent to the nitrogen atom.

    • Solvent Polarity: The choice of solvent can influence the selectivity of N- versus O-alkylation. Nonpolar solvents may favor O-alkylation in related systems.[1]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Issue: Potential O-Demethylation Followed by Ethylation

  • Question: Is it possible for the methoxy group to be cleaved, leading to the formation of 8-ethoxyquinoline?

  • Answer: While less common under standard ethylation conditions, O-dealkylation can occur, particularly in the presence of strong acids or certain catalysts.[2] If you suspect this is happening, consider the following:

    • Reaction Conditions: Avoid harsh acidic conditions that could promote the cleavage of the methyl ether.

    • Analysis of Byproducts: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify byproducts and confirm if 8-ethoxyquinoline or 8-hydroxyquinoline are present in your reaction mixture.

Frequently Asked Questions (FAQs)

  • Question: What are the most common side reactions during the ethylation of 8-methoxyquinoline?

  • Answer: The most prevalent side reaction is the N-ethylation of the quinoline nitrogen, leading to the formation of the N-ethyl-8-methoxyquinolinium salt. Depending on the specific reagents and conditions, other potential side reactions could include reactions at the aromatic ring if harsh conditions are used.

  • Question: How can I differentiate between the desired product and the N-ethylated byproduct?

  • Answer: The N-ethyl-8-methoxyquinolinium salt will have significantly different physical properties. It will be much more polar and likely water-soluble, whereas the desired ethylated product (assuming ethylation on the ring) will be more soluble in organic solvents. Spectroscopic methods are definitive:

    • NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the quaternary salt will lead to a downfield shift of the protons on the quinoline ring, and the N-ethyl group will show a characteristic quartet and triplet.

    • Mass Spectrometry: The mass spectrum will show a different molecular ion peak corresponding to the addition of an ethyl group and a positive charge.

  • Question: What is a standard experimental protocol for a related ethylation reaction?

Experimental Protocols

Representative Protocol: Synthesis of 8-Ethoxyquinoline from 8-Hydroxyquinoline

This protocol for the synthesis of 8-ethoxyquinoline from 8-hydroxyquinoline illustrates a typical O-alkylation procedure. A similar approach can be considered when troubleshooting the ethylation of 8-methoxyquinoline, with adjustments to the starting material and reaction conditions.

  • Materials:

    • 8-Hydroxyquinoline

    • Ethyl iodide or diethyl sulfate

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetone, DMF)

  • Procedure:

    • To a solution of 8-hydroxyquinoline in the chosen anhydrous solvent, add the base portion-wise at room temperature.

    • Stir the mixture for a predetermined time to allow for the formation of the corresponding salt.

    • Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.

    • The reaction mixture can be stirred at room temperature or heated to reflux for several hours, while monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Factors Influencing N- vs. O-Alkylation Selectivity in Quinolines

FactorEffect on SelectivityReference
Solvent Polar solvents can stabilize the transition state leading to N-alkylation. Nonpolar solvents may favor O-alkylation.[1]
Base Bulky, non-nucleophilic bases can sterically hinder N-alkylation.[5]
Alkylating Agent The nature of the leaving group and the steric bulk of the alkylating agent can influence the reaction site.[5]
Temperature Lower temperatures often lead to higher selectivity.

Visualizations

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions 8-Methoxyquinoline 8-Methoxyquinoline Desired_Product Ring-Ethylated 8-Methoxyquinoline 8-Methoxyquinoline->Desired_Product Et-X, Base N_Ethylated N-Ethyl-8-methoxy- quinolinium Salt 8-Methoxyquinoline->N_Ethylated Et-X O_Demethylated 8-Hydroxyquinoline 8-Methoxyquinoline->O_Demethylated Harsh Conditions 8_Ethoxyquinoline 8-Ethoxyquinoline O_Demethylated->8_Ethoxyquinoline Et-X, Base

Caption: Reaction pathways in the ethylation of 8-methoxyquinoline.

TroubleshootingWorkflow Start Low Yield or Side Product Formation Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Time and Temperature Start->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Start->Analyze_Byproducts N_Alkylation N-Alkylation Observed? Analyze_Byproducts->N_Alkylation O_Demethylation O-Demethylation Observed? Analyze_Byproducts->O_Demethylation Adjust_Base Use Bulky, Non-nucleophilic Base N_Alkylation->Adjust_Base Yes Adjust_Solvent Use Less Polar Solvent N_Alkylation->Adjust_Solvent Yes Adjust_Temp Lower Reaction Temperature N_Alkylation->Adjust_Temp Yes End Improved Yield and Purity N_Alkylation->End No Avoid_Acid Avoid Harsh Acidic Conditions O_Demethylation->Avoid_Acid Yes O_Demethylation->End No Adjust_Base->End Adjust_Solvent->End Adjust_Temp->End Avoid_Acid->End

Caption: Troubleshooting workflow for ethylation of 8-methoxyquinoline.

References

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolines. This guide covers four major synthetic routes: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic. To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. Boric acid can also be used.[1][2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1][2]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1][2]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]

  • Purification: The crude product is often a dark, tarry mixture. Purification by steam distillation is a common and effective method to isolate the quinoline derivative from the tar.[1]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis. To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[1][3]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1]

Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4] Increasing the bulk of the substituent on the diketone and using methoxy-substituted anilines can favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoro-substituted anilines may lead to the 4-substituted regioisomer as the major product.[4]

Q5: My Friedländer synthesis is giving a low yield, and I suspect self-condensation of the ketone. How can I mitigate this?

A5: Self-condensation of the ketone (an aldol condensation) is a common side reaction in the Friedländer synthesis, especially under basic conditions.[5] To minimize this:

  • Use an imine analog: Instead of the 2-aminoaryl aldehyde or ketone, using its imine analog can be an effective strategy.[6]

  • Slow addition of the ketone: Adding the ketone slowly to the reaction mixture can keep its concentration low and disfavor self-condensation.[5]

  • Switch to an acid catalyst: Acidic conditions can sometimes suppress the base-catalyzed aldol side reaction.

Troubleshooting Guides

Skraup Synthesis
Problem Possible Cause Troubleshooting Steps
Runaway Reaction Highly exothermic nature of the reaction.1. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid.[1][2] 2. Controlled Acid Addition: Add concentrated H₂SO₄ slowly with efficient cooling.[1][2] 3. Vigorous Stirring: Ensure good heat dissipation with effective stirring.[1][2]
Low Yield & Tar Formation Polymerization of acrolein and other intermediates under harsh conditions.1. Optimize Temperature: Avoid excessive heating; control the exothermic phase.[1] 2. Purification: Utilize steam distillation to separate the volatile quinoline product from non-volatile tar.[1]
No Reaction Insufficient activation temperature or poor quality of reagents.1. Gentle Initiation: Heat the reaction gently to initiate. 2. Reagent Quality: Ensure anhydrous glycerol is used, as water can interfere with the reaction.
Doebner-von Miller Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield & Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]1. Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound.[1][3] 2. Slow Addition: Add the carbonyl reactant slowly to the reaction mixture.[1] 3. Optimize Catalyst: Consider using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids.
Formation of Side Products Incomplete oxidation of the dihydroquinoline intermediate.1. Use an Oxidizing Agent: If the reaction is not aerobic, consider adding a mild oxidizing agent.
Difficult Purification Presence of viscous polymeric material.1. Aqueous Workup: After basification, wash the crude product thoroughly with water to remove water-soluble polymers. 2. Chromatography: Use a silica gel plug to remove baseline impurities before column chromatography.
Combes Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete formation of the enamine intermediate or incomplete cyclization.1. Strong Acid Catalyst: Ensure a strong acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) is used for the cyclization step.[7] 2. Anhydrous Conditions: Use anhydrous reagents and solvents to favor enamine formation. 3. Higher Temperature: The cyclization step often requires elevated temperatures.
Mixture of Regioisomers Use of an unsymmetrical β-diketone.1. Substituent Effects: Modify the substituents on the aniline or diketone to sterically or electronically favor one isomer.[4] 2. Catalyst Choice: Some catalysts may offer better regioselectivity. Consider screening different acid catalysts.
No Reaction with Deactivated Anilines Electron-withdrawing groups on the aniline inhibit the electrophilic cyclization.1. Harsher Conditions: May require higher temperatures and longer reaction times. 2. Alternative Synthesis: Consider a different synthetic route, such as the Friedländer synthesis, if the aniline is strongly deactivated.
Friedländer Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Side reactions such as self-condensation of the ketone.[5]1. Catalyst Choice: Switch from a base to an acid catalyst to disfavor aldol condensation. 2. Slow Addition: Add the ketone reactant slowly to the reaction mixture.[5] 3. Use of Imine Analog: Employ an imine of the 2-aminoaryl ketone to avoid base-catalyzed side reactions.[6]
Poor Regioselectivity Use of an unsymmetrical ketone.1. Catalyst and Solvent Screening: Systematically vary the catalyst and solvent to find conditions that favor the desired regioisomer. 2. Directing Groups: Introduce a temporary directing group on the ketone.
Starting Material Decomposition Harsh reaction conditions (high temperature or strong acid/base).1. Milder Conditions: Explore modern, milder catalysts that allow the reaction to proceed at lower temperatures.

Data Presentation: Optimizing Reaction Conditions

Skraup Synthesis: Effect of Moderator and Substituents on Yield
Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[Organic Syntheses]
p-ToluidineArsenic Pentoxide-70-75[General Organic Chemistry Text]
m-ToluidineArsenic Pentoxide-60-65 (mixture)[General Organic Chemistry Text]
p-AnisidineArsenic Pentoxide-65-72[General Organic Chemistry Text]
p-ChloroanilineArsenic Pentoxide-75[General Organic Chemistry Text]
Doebner-von Miller Synthesis: Effect of Reactants and Catalysts on Yield
Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystYield (%)
AnilineCrotonaldehydeHCl70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂60-65
p-ToluidineCrotonaldehydeHCl68-73
m-NitroanilineAcroleinH₂SO₄~50
Combes Synthesis: Effect of Catalyst and Conditions on Yield (Qualitative)
CatalystSolventTemperatureYieldNotes
H₂SO₄-HighModerate to GoodTraditional method, can lead to charring.
Polyphosphoric Acid (PPA)-HighGoodOften gives cleaner reactions than H₂SO₄.
Polyphosphoric Ester (PPE)EthanolModerateImprovedMore effective dehydrating agent than H₂SO₄.[4]
ZnCl₂Acetic AcidRefluxVariableMilder conditions, substrate-dependent.
Friedländer Synthesis: Effect of Catalyst and Conditions on Yield
2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH70
2-AminobenzaldehydeAcetaldehydeaq. NaOH~60
2-AminoacetophenoneEthyl AcetoacetatePiperidine, 150 °C95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux85-90
2-AminobenzaldehydeAcetoneWater, 70°C, Catalyst-Free97

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol includes the use of ferrous sulfate to moderate the reaction's vigor.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.

  • Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.

  • Steam distill the mixture. The quinoline will co-distill with water.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide

Procedure:

  • In a round-bottom flask, combine aniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add a solution of crotonaldehyde in toluene to the refluxing mixture over 1-2 hours.

  • Continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline[7]

Materials:

  • Aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.[7]

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.[7]

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

Protocol 4: Base-Catalyzed Friedländer Synthesis

Materials:

  • 2-Aminoacetophenone

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol.

  • Add acetone and a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Mandatory Visualization

Skraup Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Mixing and Controlled Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Moderator Moderator (e.g., FeSO₄) Moderator->Mixing Exotherm Exothermic Reaction Mixing->Exotherm Reflux Reflux Exotherm->Reflux Quench Quench in Water Reflux->Quench Basify Basification Quench->Basify Purify Steam Distillation Basify->Purify Product Quinoline Product Purify->Product

Caption: A generalized experimental workflow for the Skraup quinoline synthesis.

Doebner-von Miller Troubleshooting Logic

DVM_Troubleshooting Start Low Yield in Doebner-von Miller? Polymer Significant Polymer/ Tar Formation? Start->Polymer SideProducts Other Side Products Observed? Polymer->SideProducts No UseBiphasic Action: Use Biphasic Solvent System Polymer->UseBiphasic Yes SlowAddition Action: Slow Addition of Carbonyl Polymer->SlowAddition Yes CheckOxidation Action: Check Oxidation Step/Add Oxidant SideProducts->CheckOxidation Yes OptimizeCatalyst Action: Optimize Acid Catalyst SideProducts->OptimizeCatalyst No

Caption: A logical troubleshooting workflow for low yield in the Doebner-von Miller synthesis.

Combes Synthesis Reaction Mechanism

Combes_Mechanism Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Protonation Protonation of Carbonyl Enamine->Protonation H⁺ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: A simplified reaction mechanism for the Combes quinoline synthesis.

Friedländer Synthesis Competing Pathways

Friedlander_Pathways Start 2-Aminoaryl Ketone + Ketone DesiredPath Desired Pathway: Cross-Condensation Start->DesiredPath SidePath Side Pathway: Self-Condensation Start->SidePath Quinoline Quinoline Product DesiredPath->Quinoline AldolProduct Aldol Byproduct SidePath->AldolProduct

Caption: Competing reaction pathways in the base-catalyzed Friedländer synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Ethyl-8-methoxyquinoline and other poorly soluble quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic heterocyclic system, which is inherently hydrophobic. The presence of an ethyl group further increases its lipophilicity. While the methoxy group can participate in hydrogen bonding, the overall character of the molecule is dominated by its nonpolar regions, leading to poor solubility in water. Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for water molecules to solvate individual molecules.

Q2: What is the first and most common method I should try for solubilizing this compound?

A2: The most straightforward and widely used initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the co-solvent concentration drops significantly upon dilution, and the compound's solubility limit in the final aqueous medium is exceeded.[1] Here are some immediate steps to take:

  • Lower the Final Concentration: You may be exceeding the maximum solubility. Try preparing serial dilutions to determine a concentration that remains in solution.[1]

  • Increase the Final Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound dissolved. However, always run a vehicle control with the same final co-solvent concentration to assess its effect on your experiment.[1]

Q4: Are there alternative methods to co-solvents for improving the solubility of this compound?

A4: Yes, several techniques can be employed, often in combination, to enhance solubility.[2][3][4][5] These include:

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[6][7][8][9][10]

  • Use of Excipients:

    • Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12][13][14]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4][11][13][14][15][16]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][4][14]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][3][4][5][17]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Symptoms: The compound does not fully dissolve in the initial organic solvent (e.g., DMSO).

Troubleshooting Workflow:

start Start: Undissolved Compound in Organic Solvent vortex Vortex/Mix Thoroughly start->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate warm Gently Warm (e.g., 37°C) (Check compound stability) sonicate->warm dissolved Compound Dissolved warm->dissolved not_dissolved Still Not Dissolved warm->not_dissolved If not successful try_alt_solvent Try Alternative Co-solvents (e.g., DMF, NMP, Ethanol) not_dissolved->try_alt_solvent consider_other_methods Consider Other Solubilization Techniques (e.g., pH adjustment) try_alt_solvent->consider_other_methods

Caption: Workflow for troubleshooting stock solution preparation.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Symptoms: The compound dissolves in the stock solution but forms a precipitate when added to a buffer or cell culture media.

Troubleshooting Workflow:

start Start: Precipitation on Dilution lower_conc Lower Final Concentration start->lower_conc increase_cosolvent Increase Final Co-solvent % (with vehicle control) start->increase_cosolvent ph_adjustment pH Adjustment (for basic quinolines, lower pH) start->ph_adjustment add_excipients Use Excipients start->add_excipients success Solubility Achieved lower_conc->success If successful increase_cosolvent->success If successful ph_adjustment->success If successful surfactants Add Surfactants (e.g., Tween 80) add_excipients->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) add_excipients->cyclodextrins surfactants->success If successful cyclodextrins->success If successful

Caption: Decision tree for addressing precipitation after dilution.

Data Presentation: Solubility Enhancement Techniques

TechniquePrincipleCommon Agents/MethodsAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent.[5][13][17]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[5][11]Simple to formulate and prepare.[5] High solubilization capacity for some drugs.[17]Potential for precipitation upon dilution.[5] Toxicity of the co-solvent at higher concentrations.[5][17]
pH Adjustment Converts the weakly basic quinoline to a more soluble salt form.[10][16]Use of acidic buffers (e.g., citrate, acetate).[10]Simple and cost-effective.Only applicable to ionizable compounds. Solubility can be sensitive to small pH changes.
Surfactants Form micelles that encapsulate the hydrophobic drug.[11][12][13]Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate (SLS).[11][12]High solubilizing capacity.Can interfere with biological assays. Potential for cell toxicity.
Cyclodextrins Form inclusion complexes with the drug.[4][11][13][14][15][16]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]Generally low toxicity. Can improve drug stability.Can be expensive. May alter drug pharmacology.
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state.[2][4][14]Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).[10]Can significantly improve dissolution rate and bioavailability.Can be complex to prepare. Potential for recrystallization upon storage.[10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol helps determine if pH adjustment is a viable strategy for solubilizing this compound.

  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.[10]

  • Add Compound: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured solubility against the final measured pH of each buffer solution to visualize the pH-solubility profile.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Quantify Supernatant (HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol is used to assess the effectiveness of cyclodextrins in enhancing solubility.

  • Prepare Cyclodextrin Solutions: Prepare a series of Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate Undissolved Solid: Centrifuge or filter the samples as described in the previous protocol.

  • Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.

prep_cd Prepare HP-β-CD Solutions (0-10% w/v) add_cmpd Add Excess Compound prep_cd->add_cmpd equilibrate Equilibrate (24-48h) add_cmpd->equilibrate separate Separate Undissolved Solid equilibrate->separate quantify Quantify Solubilized Compound separate->quantify plot Plot [Compound] vs. [HP-β-CD] quantify->plot analyze Analyze Relationship (Phase Solubility Diagram) plot->analyze

Caption: Workflow for evaluating cyclodextrin-based solubilization.

References

stability studies of 3-Ethyl-8-methoxyquinoline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-8-methoxyquinoline. The information is designed to assist in designing and interpreting stability studies under various conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of this compound.

Problem Possible Cause Suggested Solution
Unexpected degradation of the compound under ambient storage conditions. The compound may be sensitive to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1]
Appearance of new peaks in HPLC analysis after thermal stress testing. The compound is undergoing thermal degradation.Analyze the degradation products using mass spectrometry (MS) to identify their structures. This will help in elucidating the degradation pathway. Consider lowering the stress temperature if the degradation is too rapid.
Significant degradation observed during photostability testing. The quinoline core is known to be photoreactive.Follow ICH Q1B guidelines for systematic photostability testing.[2][3] Use a validated HPLC method to quantify the parent compound and degradation products. Employ a control sample stored in the dark to differentiate between light-induced and thermal degradation.
Inconsistent results across different batches of the compound. Variability in impurity profiles between batches could catalyze degradation.Characterize each batch thoroughly for purity and impurity profiles before initiating stability studies.
Poor recovery of the compound from the analytical column. The compound or its degradants may be adsorbing to the stationary phase.Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry.

Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed check_conditions Review Storage/Test Conditions (Light, Temp, Humidity, Oxygen) start->check_conditions check_purity Analyze Purity and Impurity Profile of Starting Material check_conditions->check_purity characterize_degradants Characterize Degradation Products (LC-MS, NMR) check_purity->characterize_degradants identify_pathway Identify Degradation Pathway characterize_degradants->identify_pathway mitigate Develop Mitigation Strategy (e.g., change formulation, packaging, storage) identify_pathway->mitigate end Stability Profile Established mitigate->end

Caption: A logical workflow for troubleshooting unexpected degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quinoline-based compounds?

A1: Based on the general chemistry of quinolines, the primary degradation pathways are likely to be oxidation and photodegradation. The methoxy group may undergo O-demethylation, and the ethyl group could be susceptible to oxidation. The quinoline ring itself can undergo ring-opening reactions under harsh photolytic conditions.

Q2: How should I set up a forced degradation study for this compound?

A2: A forced degradation study should expose the compound to stress conditions such as heat, light, acid, base, and oxidation. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

Q3: What are the standard conditions for photostability testing?

A3: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][3] A dark control should be run in parallel to assess thermal degradation.

Q4: Is this compound expected to be hydrolytically stable?

A4: While specific data is unavailable, quinoline structures are generally stable to hydrolysis. However, stability should be tested across a range of pH values (e.g., pH 2, 7, and 10) to confirm.

Q5: What analytical techniques are most suitable for stability studies of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradants.

Potential Degradation Pathways

G parent This compound oxidation Oxidation Products (e.g., N-oxide, side-chain oxidation) parent->oxidation [O] photodegradation Photodegradation Products (e.g., ring-opened products, dimers) parent->photodegradation hydrolysis Hydrolysis Products (unlikely under neutral conditions) parent->hydrolysis H₂O/H⁺ or OH⁻ thermal Thermal Degradants parent->thermal Δ

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Thermal Stress

  • Objective: To assess the thermal stability of this compound.

  • Materials: this compound, HPLC grade solvents, calibrated oven.

  • Procedure:

    • Weigh 10 mg of the compound into three separate amber glass vials.

    • Place one vial in an oven at 60°C.

    • Place the second vial in an oven at 80°C.

    • Store the third vial at 5°C as a control.

    • Withdraw samples at 24, 48, and 72 hours.

    • Prepare solutions of each sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of 0.1 mg/mL.

    • Analyze by a validated stability-indicating HPLC method.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any degradation products.

Protocol 2: Photostability Study (as per ICH Q1B)

  • Objective: To evaluate the photostability of this compound.

  • Materials: this compound, quartz vials, photostability chamber, validated radiometer/lux meter.

  • Procedure:

    • Prepare two sets of samples of the solid compound and a solution in a suitable solvent.

    • Wrap one set of samples in aluminum foil to serve as the dark control.

    • Place both sets of samples in a photostability chamber.

    • Expose the samples to a light source conforming to the ICH Q1B guideline until the specified exposure levels are reached.[2][3]

    • At the end of the exposure period, prepare all samples for analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Analysis: Compare the results from the exposed samples to the dark controls. Any significant degradation in the exposed sample that is not present in the dark control is attributed to photodegradation.

Data Summary

As no specific quantitative stability data for this compound is publicly available, the following table is a template for presenting results from a hypothetical forced degradation study.

Stress Condition Duration % Degradation of this compound Number of Degradation Products Major Degradation Product (Area %)
60°C72 hours2.1%11.8%
80°C72 hours8.5%25.2%
Acid (0.1N HCl, 60°C)24 hours1.2%10.9%
Base (0.1N NaOH, 60°C)24 hours3.7%22.5%
Oxidation (3% H₂O₂, RT)24 hours15.2%39.8%
Photostability (ICH Q1B)-11.8%37.4%

References

Technical Support Center: The Skraup-Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Skraup-Doebner-von Miller reaction, a cornerstone in the synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Skraup, Doebner, and Doebner-von Miller reactions?

The Skraup synthesis is the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce quinolines. The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. The Doebner reaction specifically refers to the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2][3]

Q2: My Skraup reaction is extremely vigorous and difficult to control. What can I do?

The Skraup synthesis is notoriously exothermic.[4] To moderate the reaction, it is highly recommended to use a moderator such as ferrous sulfate (FeSO₄) or boric acid.[4][5] These agents help to control the reaction's pace and prevent it from becoming violent. Additionally, slow and careful addition of sulfuric acid with efficient cooling and stirring is crucial.[6]

Q3: I am observing significant tar formation in my reaction. How can I minimize this?

Tar formation is a common side reaction, especially in the Skraup synthesis, due to the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates. To minimize tarring, use a moderator like ferrous sulfate, control the reaction temperature carefully, and ensure efficient stirring to prevent localized overheating.[6] For the Doebner-von Miller reaction, where polymerization of the α,β-unsaturated carbonyl compound is a major issue, employing a biphasic reaction medium can significantly reduce polymer formation and improve yields.[7]

Q4: What is the purpose of the oxidizing agent in the Skraup-Doebner-von Miller reaction?

The final step in the reaction mechanism is the aromatization of a dihydroquinoline intermediate to the stable quinoline ring system. An oxidizing agent, such as nitrobenzene or arsenic acid, is required to facilitate this dehydrogenation step.[4][8]

Q5: Can I use substituted anilines in this reaction?

Yes, substituted anilines are widely used to produce substituted quinolines. For ortho- and para-substituted anilines, the regiochemical outcome is generally predictable. However, meta-substituted anilines can often lead to a mixture of products.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Skraup-Doebner-von Miller reaction, with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Decomposition of starting materials or product. - Suboptimal reaction conditions (temperature, catalyst). - Inefficient work-up and isolation.- Monitor the reaction progress using TLC to ensure completion. - Control the temperature carefully to avoid decomposition. - Screen different acid catalysts (Brønsted or Lewis acids) to find the optimal conditions for your substrate.[2] - Ensure thorough extraction and purification of the product.
Runaway Reaction (Skraup) - Highly exothermic nature of the reaction. - Absence of a moderator. - Too rapid addition of sulfuric acid.- Crucially, add a moderator such as ferrous sulfate (FeSO₄). [6][9] - Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). - Ensure vigorous and efficient stirring throughout the addition and reaction.
Polymer/Tar Formation (Doebner-von Miller) - Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.- Employ a biphasic solvent system. For example, reflux the aniline in aqueous acid with the α,β-unsaturated carbonyl compound dissolved in an organic solvent like toluene. This sequesters the carbonyl compound and minimizes self-polymerization.[7] - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.
Formation of a Thick, Intractable Reaction Mixture - Excessive tar or polymer formation.- Follow the recommendations for minimizing tar and polymer formation. - For work-up of tarry mixtures, steam distillation can be an effective method to isolate the volatile quinoline product.[6]
Incomplete Oxidation - Insufficient amount or activity of the oxidizing agent.- Ensure an adequate stoichiometric amount of the oxidizing agent is used. - Consider using a different oxidizing agent if the reaction is sluggish.
Mixture of Regioisomers - Use of a meta-substituted aniline. - Use of an unsymmetrical α,β-unsaturated ketone in the Doebner-von Miller reaction.- The formation of regioisomers from meta-substituted anilines is a known challenge. Careful purification by chromatography or crystallization may be required to separate the isomers. - For unsymmetrical ketones, consider alternative synthetic routes if regioselectivity is a major concern.

Quantitative Data on Reaction Yields

The yield of the Skraup-Doebner-von Miller reaction can be highly variable depending on the substrates and reaction conditions. Below are some representative yields to provide a comparative snapshot.

Table 1: Representative Yields for the Skraup Synthesis

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91

Note: The use of a moderator like ferrous sulfate is critical for achieving these yields and ensuring a controllable reaction.

Table 2: Effect of Catalyst on the Yield of a Doebner-von Miller Reaction

This table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂24<2
3H₂SO₄CH₂Cl₂24<2
4TFA (1 equiv)CH₂Cl₂2418
5TFATFA1280
6HCO₂HHCO₂H1276
7AcOHAcOH12<2

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates the use of a moderator for a safer and more controlled reaction.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly and carefully add concentrated sulfuric acid.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of water and make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline can be purified by steam distillation from the tarry residue. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[6]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)

This protocol utilizes a two-phase system to minimize polymerization of the α,β-unsaturated aldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]

Visualizations

Skraup_Doebner_von_Miller_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Oxidation A Aniline C Adduct A->C + B α,β-Unsaturated Carbonyl B->C D Cyclized Intermediate C->D Acid Catalyst E Dihydroquinoline D->E - H₂O F Quinoline E->F Oxidizing Agent

Caption: Generalized mechanism of the Skraup-Doebner-von Miller reaction.

Experimental_Workflow start Start reactants Combine Aniline, Carbonyl Source, and Acid Catalyst start->reactants reaction Heat under Reflux reactants->reaction workup Cool, Neutralize, and Extract reaction->workup purification Purify by Distillation or Chromatography workup->purification product Isolated Quinoline purification->product Troubleshooting_Guide issue Low Yield or Reaction Failure cause1 Runaway Reaction (Skraup) issue->cause1 cause2 Polymerization (Doebner-von Miller) issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Add Moderator (e.g., FeSO₄) cause1->solution1 solution2 Use Biphasic System cause2->solution2 solution3 Optimize Catalyst and Temperature cause3->solution3

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Ethyl-8-methoxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory-scale to large-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound, particularly when utilizing a Doebner-von Miller type reaction with o-anisidine and 2-ethylacrolein.

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.

  • Root Cause: The Doebner-von Miller reaction is often conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde (2-ethylacrolein).[1] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.[1]

  • Troubleshooting Steps:

    • Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.

    • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization. Maintain the lowest effective temperature to facilitate the desired reaction while minimizing side reactions.

    • Slow Addition of Aldehyde: Instead of adding all the 2-ethylacrolein at once, use a controlled, slow addition via a syringe pump or a dropping funnel. This helps to maintain a low concentration of the aldehyde in the reaction mixture at any given time, thus reducing the rate of polymerization.[1]

    • Use a Moderator: In related Skraup syntheses, ferrous sulfate is used to make the reaction less violent and reduce charring.[2] A similar moderator could be investigated for the Doebner-von Miller reaction.

Problem 2: Incomplete Reaction or Low Conversion

  • Symptoms: Significant amounts of starting material (o-anisidine) remain unreacted after the stipulated reaction time.

  • Root Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion. On a larger scale, mass and heat transfer limitations can become more pronounced.[3]

  • Troubleshooting Steps:

    • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure better homogeneity and heat distribution in larger reactors.[3]

    • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature and reaction time at the new scale. What worked optimally in a round-bottom flask may not be ideal in a larger vessel.[3]

    • Monitor Reaction Progress: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

Problem 3: Formation of Impurities and Difficult Purification

  • Symptoms: The crude product contains significant amounts of impurities, making purification by crystallization or column chromatography challenging. The appearance of new impurities may be observed upon scale-up.

  • Root Cause: Longer reaction times and potential localized "hot spots" in large reactors can lead to the formation of byproducts.[3] The basic nature of the quinoline product can cause tailing on silica gel chromatography.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize an acid-base extraction during the work-up. The basic quinoline product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Deactivated Silica Gel: For column chromatography, use silica gel deactivated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent tailing of the basic product.

    • Crystallization: Experiment with different solvent systems to find optimal conditions for crystallization, which is a more scalable and economical purification method for large quantities of solid material.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (2-ethylacrolein), which leads to tar formation and significantly reduces the yield.[1] To mitigate this, consider a slow, controlled addition of the aldehyde, optimizing the acid catalyst and concentration, and maintaining the lowest effective reaction temperature.

Q2: My reaction is highly exothermic and difficult to control on a larger scale. What should I do?

A2: Exothermic reactions are a significant safety concern during scale-up. To manage this, ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).[3] A slow, controlled addition of the limiting reagent is crucial to manage the rate of heat generation. Diluting the reaction mixture with a suitable solvent can also help to better control the exotherm.

Q3: I am observing a drop in yield when scaling up from a 10g to a 500g scale. What are the likely causes?

A3: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale, including mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3] Similarly, inadequate heat removal can cause thermal degradation of reactants and products.[3]

Q4: How can I effectively purify the final this compound product on a large scale?

A4: For large-scale purification, recrystallization is often more practical and economical than chromatography.[3] Perform a thorough solvent screen to identify a suitable solvent or solvent mixture that provides good recovery of high-purity crystals. If chromatography is necessary, consider flash chromatography with a deactivated stationary phase to handle larger quantities. An initial acid-base workup can also significantly simplify the final purification step by removing non-basic impurities.

Data Presentation

Table 1: Comparison of Reaction Parameters for Quinoline Synthesis

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 500g)Key Considerations for Scale-Up
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing and heat transfer.[3]
Heating Heating MantleJacketed ReactorPrecise temperature control is crucial.[3]
Reagent Addition Manual (e.g., dropping funnel)Automated (e.g., syringe pump)Controlled addition to manage exotherms.[3]
Typical Yield 70-85%50-70%Yield reduction is common; optimization is key.

Table 2: Purification Method Comparison

Purification MethodTypical PurityTypical RecoveryScalabilityNotes
Recrystallization >98%60-80%HighEconomical for large quantities.[3]
Column Chromatography >99%50-70%Low to MediumCan be costly and time-consuming at scale.
Acid-Base Extraction Preliminary Purification>90%HighEffective for removing non-basic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

This protocol describes a generalized procedure for the synthesis of this compound from o-anisidine and 2-ethylacrolein.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the reactor, add o-anisidine (1.0 equivalent) and a suitable acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid) in a solvent such as water or toluene.

  • Reactant Addition: Slowly add 2-ethylacrolein (1.1 equivalents) to the stirred mixture via the dropping funnel over a period of 2-4 hours, while maintaining the reaction temperature between 80-100°C.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 100°C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualization

Doebner_von_Miller_Workflow Doebner-von Miller Synthesis Workflow for this compound start Start reactants Charge Reactor: o-Anisidine Acid Catalyst Solvent start->reactants addition Slow Addition of 2-Ethylacrolein (80-100°C) reactants->addition reaction Heat at 100°C (4-6 hours) IPC Monitoring (TLC/HPLC) addition->reaction workup Work-up: 1. Cool to RT 2. Neutralize (NaOH) 3. Extract (Organic Solvent) 4. Dry and Concentrate reaction->workup purification Purification: Vacuum Distillation or Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the Doebner-von Miller synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Scale-Up start Low Yield Observed check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_addition Review Reagent Addition Rate start->check_addition improve_mixing Implement Overhead Stirring check_mixing->improve_mixing optimize_temp Re-optimize Temperature check_temp->optimize_temp control_addition Use Automated Slow Addition check_addition->control_addition re_evaluate Re-evaluate Reaction Parameters improve_mixing->re_evaluate optimize_temp->re_evaluate control_addition->re_evaluate

References

Technical Support Center: Purification of 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Ethyl-8-methoxyquinoline from a reaction mixture. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to streamline your purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My yield of this compound is very low after purification. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis and purification process.[1] A systematic approach to troubleshooting is recommended. Common causes include:

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Suboptimal Work-up: The initial extraction and washing steps might not be efficient. Ensure the pH is adjusted correctly during aqueous washes to minimize the loss of the basic quinoline product.

  • Product Degradation: Quinolines can be sensitive to acidic conditions or prolonged exposure to heat.[2] Minimize the time the product is in contact with acidic solutions and use moderate temperatures during solvent evaporation.

  • Improper Column Chromatography Technique: The choice of solvent system and column packing is crucial.[1] A solvent system that is too polar can lead to rapid elution with poor separation, while a system that is not polar enough may result in the product not eluting at all.

  • Loss During Recrystallization: The chosen recrystallization solvent may be too good, meaning the product remains dissolved even at low temperatures. Also, using an excessive amount of solvent will lead to lower recovery.

Q2: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

A: Co-elution of impurities is a common challenge in column chromatography.[2] Here are some steps to improve separation:

  • Optimize the Solvent System: Use TLC to test various solvent systems. The ideal system should give your product an Rf value of around 0.2-0.4, with good separation from impurity spots. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with similar polarities.

  • Adjust the Stationary Phase: While silica gel is most common, alumina (neutral, acidic, or basic) can sometimes provide better separation for quinoline derivatives.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, where the solvent and sample run through cracks in the stationary phase, leading to poor separation.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[2] This can be addressed by:

  • Slowing Down the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]

  • Using More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Trying a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. For quinoline derivatives, combinations like ethanol/water or ethyl acetate/hexane can be effective.[1]

Q4: What are some common impurities I might encounter in the synthesis of this compound?

A: Impurities can arise from starting materials, side reactions, or degradation of the product. While specific impurities depend on the synthetic route, potential contaminants could include:

  • Unreacted Starting Materials: Such as the corresponding aniline or carbonyl compound.

  • Isomers: Positional isomers formed during the quinoline ring synthesis.

  • Over-alkylation or -ethylation Products: If the reaction conditions are not well-controlled.

  • Oxidation Products: Quinolines can be susceptible to oxidation, especially if exposed to air and light for extended periods.

Quantitative Data Summary

The following table provides a summary of typical parameters used in the purification of quinoline derivatives. Note that these are general guidelines, and optimization for this compound is recommended.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash)-
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Ethanol/Water, Ethyl Acetate/Hexane
Typical Loading Capacity 1:20 to 1:50 ratio of crude product to silica gel by weight-
Expected Purity >95% (can be higher depending on separation)>98%
Typical Yield 60-80%70-90%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the starting non-polar solvent system. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions of a consistent volume in test tubes.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature. Common solvent systems to try are ethanol/water or ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Purification Workflow Diagram

PurificationWorkflow cluster_reaction Reaction Work-up cluster_purification Purification ReactionMixture Crude Reaction Mixture Extraction Aqueous Extraction (e.g., with DCM and water) ReactionMixture->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude 3-Ethyl-8- methoxyquinoline SolventRemoval->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Optional (for higher purity) PureProduct Pure 3-Ethyl-8- methoxyquinoline ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 3-Ethyl-8-methoxyquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This comparative guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline derivatives. The presented data and experimental protocols will aid in the structural elucidation of novel quinoline-based compounds and facilitate further research into their potential therapeutic applications.

Spectroscopic Data Comparison

The following tables summarize the available spectral data for 8-methoxyquinoline and 3-ethylquinoline. These analogs provide a foundational understanding of the spectroscopic characteristics that can be anticipated for 3-Ethyl-8-methoxyquinoline.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides insights into the functional groups present in a molecule. The table below outlines the key IR absorption bands for 8-methoxyquinoline.

Table 1: Infrared Spectral Data of 8-Methoxyquinoline [1]

Wavenumber (cm⁻¹)Assignment
3049Aromatic C-H stretch
1570C=C aromatic ring stretch
1094-712C-H bend (in and out of plane)

Note: Specific experimental IR data for 3-ethylquinoline was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete experimental NMR data for all three compounds is not available, the following tables provide available ¹H and ¹³C NMR data for the analogs.

Table 2: ¹H NMR Spectral Data of 8-Methoxyquinoline (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.93dd1HH2
8.14dd1HH4
7.49-7.39m3HH3, H5, H6
7.06dd1HH7
4.10s3H-OCH₃

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted.

Table 3: ¹³C NMR Spectral Data of 3-Ethylquinoline

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
8-MethoxyquinolineC₁₀H₉NO159.18159 (M+), other fragments not specified[2][3]
3-EthylquinolineC₁₁H₁₁N157.21Data not available
This compoundC₁₂H₁₃NO187.24Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the quinoline derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • The sample is ionized using a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Signaling Pathway Visualization

Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Several quinoline-based molecules have been developed as EGFR inhibitors.[4][5][6][7]

The following diagram illustrates a simplified representation of the EGFR signaling pathway and highlights the point of intervention for quinoline-based inhibitors.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition by Quinoline Derivatives cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P1 Grb2/Sos EGFR->P1 Activates P2 Ras P1->P2 Activates P3 Raf P2->P3 Activates P4 MEK P3->P4 Activates P5 ERK P4->P5 Activates Transcription_Factors Transcription Factors P5->Transcription_Factors Activates Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibits ATP binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR Signaling Pathway Inhibition.

References

A Comparative Analysis of 3-Ethyl-8-methoxyquinoline and Primaquine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimalarial agent primaquine and an exploratory analysis of the structurally related 3-Ethyl-8-methoxyquinoline reveal a significant data gap in the comparative biological activity of these compounds. While primaquine is a well-established drug for the radical cure of relapsing malaria, a detailed, data-driven comparison with this compound is hampered by the limited availability of experimental data for the latter.

This guide synthesizes the existing knowledge on primaquine's biological profile and explores the potential significance of the structural modifications present in this compound based on general structure-activity relationships of quinoline derivatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial agents.

Introduction to Primaquine: The Gold Standard for Radical Cure

Primaquine, an 8-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades. Its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale makes it indispensable for preventing malarial relapse.

Biological Activity of Primaquine

The biological activity of primaquine is multifaceted, targeting various stages of the malaria parasite's life cycle.

Antimalarial Efficacy

Primaquine is primarily used for the radical cure of P. vivax and P. ovale malaria. It is also effective as a gametocytocidal agent for P. falciparum, reducing the transmission of the parasite to mosquitoes.

Mechanism of Action

The precise mechanism of action of primaquine is not fully elucidated but is understood to involve metabolic activation. Primaquine is a prodrug that is metabolized by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive metabolites.[1][2][3] These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to parasite cells.[2]

dot

Caption: Metabolic activation and proposed mechanism of action of primaquine.

Metabolism and Toxicity

The metabolism of primaquine is crucial for its efficacy but also linked to its primary toxicity. The key metabolic pathway involves hydroxylation at the 5-position of the quinoline ring.[1]

Table 1: Summary of Primaquine's Biological Profile

ParameterDescription
Primary Indication Radical cure of P. vivax and P. ovale malaria.
Mechanism of Action Prodrug activated by CYP2D6 to reactive metabolites that induce oxidative stress in the parasite.[1][2]
Metabolism Primarily hepatic via CYP2D6.[3]
Key Metabolites 5-hydroxyprimaquine and other reactive intermediates.[1]
Primary Toxicity Hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5]
Other Side Effects Nausea, vomiting, and abdominal cramps.[6]

This compound: An Uncharacterized Analogue

Based on general structure-activity relationship (SAR) studies of quinoline derivatives, the following can be hypothesized:

  • The 8-methoxy group is a common feature in many biologically active quinolines and is present in primaquine.

  • The absence of the 8-aminoalkyl side chain in this compound is a significant structural departure from primaquine. This side chain is critical for the antimalarial activity of 8-aminoquinolines.

  • The ethyl group at the 3-position represents a modification whose impact on antimalarial activity is not well-defined without specific experimental data. SAR studies on other quinolines have shown that substitution at this position can influence activity, but the effect is highly dependent on the nature of the substituent and the overall molecular scaffold.

Without experimental data, a direct comparison of the antimalarial efficacy, mechanism of action, and toxicity of this compound with primaquine is not possible.

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols used to evaluate the biological activity of antimalarial compounds.

In Vitro Antimalarial Activity Assay

The in vitro activity of compounds against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds are serially diluted in appropriate media.

  • Incubation: Synchronized ring-stage parasites are incubated with the test compounds for 72 hours.

  • Lysis and Staining: The cells are lysed, and the DNA is stained with SYBR Green I.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

dot

In_Vitro_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasites (Ring Stage) culture->synchronize add_parasites Add Synchronized Parasites to Plates synchronize->add_parasites prepare_plates Prepare Drug Dilution Plates prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50

Caption: Workflow for in vitro antimalarial activity testing.

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating in vivo efficacy.

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Treatment: The test compound is administered orally or intraperitoneally daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average percentage of parasitemia suppression is calculated relative to an untreated control group. The 50% effective dose (ED50) can be determined by testing a range of doses.

Cytotoxicity Assay

The cytotoxicity of compounds is assessed against a mammalian cell line (e.g., HepG2, HEK293) using an MTT or resazurin-based assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the compound's therapeutic window.

Conclusion

Primaquine remains an essential tool in the fight against malaria, particularly for the prevention of relapse. Its biological profile, including its mechanism of action and toxicity, has been extensively studied. In contrast, this compound is a structurally related compound for which there is a notable absence of publicly available biological data. To ascertain the potential of this compound as a lead compound in antimalarial drug discovery, rigorous experimental evaluation of its in vitro and in vivo efficacy and toxicity is required. The experimental protocols outlined in this guide provide a framework for such future investigations, which would be essential for a meaningful and data-driven comparison with primaquine. Without such data, any assessment of the biological activity of this compound remains purely speculative.

References

A Comparative Guide to the Structural Validation of Synthesized 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of the synthesized quinoline derivative, 3-Ethyl-8-methoxyquinoline. As a crucial step in the drug development pipeline, rigorous structural confirmation ensures the identity, purity, and integrity of a synthesized compound. This document outlines the expected and comparative data for this compound and a structurally related alternative, 8-methoxyquinoline, providing the necessary experimental protocols for replication.

Structural Comparison at a Glance

PropertyThis compound8-methoxyquinoline
Molecular Formula C₁₂H₁₃NOC₁₀H₉NO
Molecular Weight 187.24 g/mol 159.18 g/mol
Boiling Point 160-166 °C at 6 Torr[1]Not available
Appearance Not availableNot available

Spectroscopic and Chromatographic Validation Workflow

The structural elucidation of a synthesized organic molecule like this compound relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the compound's identity. The logical flow of this validation process is outlined below.

Structural Validation Workflow synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison with Alternative (8-methoxyquinoline) data_analysis->comparison

Caption: A typical workflow for the synthesis, purification, and structural validation of an organic compound.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Assignment This compound (Predicted) 8-methoxyquinoline (Predicted)[2]
Methoxy Protons (-OCH₃)~3.9-4.1 ppm (s, 3H)4.10 ppm (s, 3H)
Ethyl Protons (-CH₂CH₃)~2.8 ppm (q, 2H), ~1.3 ppm (t, 3H)N/A
Aromatic Protons~7.0-8.9 ppm (m, 5H)7.06 ppm (dd, 1H), 7.39-7.49 ppm (m, 3H), 8.14 ppm (dd, 1H), 8.93 ppm (dd, 1H)

¹³C NMR Spectral Data

Assignment This compound (Predicted) 8-methoxyquinoline (Experimental - Inferred)
Methoxy Carbon (-OCH₃)~55-57 ppmData not available
Ethyl Carbons (-CH₂CH₃)~25-30 ppm, ~13-16 ppmN/A
Aromatic Carbons~110-150 ppmData not available
Quaternary CarbonsMultiple signals in the aromatic regionData not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group **this compound (Expected Wavenumber, cm⁻¹) **8-methoxyquinoline (Experimental Wavenumber, cm⁻¹)[3]
C-H stretch (aromatic)~3050-31503049
C-H stretch (aliphatic)~2850-2970N/A
C=C stretch (aromatic)~1570-16101570
C-O stretch (ether)~1000-1300~1094-1250 (inferred from broader range)
C-H bend (aromatic)~700-900712-1094
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion This compound (Expected m/z) 8-methoxyquinoline (Experimental m/z)[4]
Molecular Ion [M]⁺187159
Key Fragments[M-CH₃]⁺ (172), [M-C₂H₅]⁺ (158)[M-H]⁺ (158), [M-CH₃]⁺ (144), [M-CO]⁺ (131)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of this compound (Hypothetical)

A plausible synthetic route, for which the following characterization would be necessary, could involve a variation of the Skraup synthesis or a cross-coupling reaction. For instance, a starting material like 2-aminoanisole could be reacted with an appropriate α,β-unsaturated aldehyde or ketone bearing an ethyl group.

Synthesis of 8-methoxyquinoline

8-methoxyquinoline can be synthesized from 8-hydroxyquinoline by Williamson ether synthesis.[3]

Materials:

  • 8-hydroxyquinoline

  • Methyl iodide

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Dissolve 8-hydroxyquinoline in the chosen solvent.

  • Add the base to the solution and stir.

  • Add methyl iodide dropwise to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 8-methoxyquinoline.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Method: Use Electron Impact (EI) ionization at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The structural validation of a synthesized compound is a multi-faceted process that requires the convergence of data from several analytical techniques. This guide provides a framework for the characterization of this compound by comparing its expected analytical data with that of the known compound, 8-methoxyquinoline. The provided experimental protocols serve as a starting point for researchers to perform these validation studies in their own laboratories. Definitive structural confirmation of this compound would require obtaining and analyzing the full set of experimental data as outlined.

References

Cytotoxicity of 3-Ethyl-8-methoxyquinoline and its Analogs: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of quinoline derivatives on various cancer cell lines. While direct experimental data on the cytotoxicity of 3-Ethyl-8-methoxyquinoline is not currently available in published literature, this document summarizes the performance of structurally related compounds, details common experimental protocols, and illustrates key signaling pathways involved in their anticancer activity. This information serves as a valuable resource for investigating the potential of this chemical scaffold in oncology.

The quinoline ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inducing programmed cell death (apoptosis), disrupting cell cycle progression, and inhibiting crucial signaling pathways essential for tumor growth and survival.[1][3]

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of various quinoline derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing their potency. A lower IC50 value indicates greater cytotoxic activity. The following table summarizes the IC50 values for several 8-methoxyquinoline and other relevant quinoline derivatives.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon)0.33[4]
Caco-2 (Colon)0.51[4]
HIEC (Normal Intestinal Epithelial)11.27[4]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline T47D (Breast)0.016[5]
3,5,6,7-tetrabromo-8-methoxyquinoline C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Not specified, but showed inhibitory effect[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)5.45–9.6 µg/mL[6]
8-Hydroxyquinoline-2-carbaldehyde Multiple Cancer Lines12.5–25 µg/mL[7][8]
Hep3B (Hepatocellular)6.25 µg/mL[7][8]
DFIQ (a novel quinoline derivative) NSCLC (Non-Small Cell Lung)4.16 (24h), 2.31 (48h)[9]
Compound 12c (Combretastatin A-4 analog) MCF-7 (Breast), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical)0.010–0.042[10]

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic effects of quinoline derivatives typically involves a panel of in vitro assays that measure different aspects of cell health and death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[11]

  • Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[13]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[13]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength. The amount of LDH activity is proportional to the number of cells with damaged membranes.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline compound to induce apoptosis, then harvest both adherent and floating cells.[14]

  • Cell Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis or necrosis).[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Visualizing Experimental and Biological Processes

To better understand the evaluation process and the potential mechanisms of action of quinoline derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with Quinoline Derivatives cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay annexin_v Annexin V/PI Staining compound_treatment->annexin_v caspase_activity Caspase Activity Assay compound_treatment->caspase_activity data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v->data_acquisition caspase_activity->data_acquisition ic50_determination IC50 Value Determination data_acquisition->ic50_determination

A typical experimental workflow for assessing the cytotoxicity of chemical compounds.

Apoptosis_Signaling_Pathway cluster_induction Induction cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome quinoline Quinoline Derivative ros ↑ Reactive Oxygen Species (ROS) quinoline->ros dna_damage DNA Damage ros->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction caspase_activation Caspase Activation (e.g., Caspase-3) dna_damage->caspase_activation mitochondrial_dysfunction->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

A generalized apoptotic pathway often induced by quinoline-based anticancer agents.[8]

Key Signaling Pathways

Quinoline derivatives have been reported to interfere with multiple signaling pathways that are crucial for cancer cell proliferation and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway .[4][15][16] Dysregulation of this pathway is a common event in many types of cancer, leading to increased cell growth, proliferation, and survival.[15][17] Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[15][18][19]

Another critical mechanism of action for many quinoline derivatives is the induction of apoptosis , or programmed cell death.[3][9][10] This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[8] These events often converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[14]

References

Navigating the Bioactive Landscape of 8-Methoxyquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives, a class of compounds demonstrating a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and antimalarial activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents based on the 8-methoxyquinoline scaffold.

Unlocking Therapeutic Potential: Key Structural Modifications and Biological Activities

The 8-methoxyquinoline core is a versatile scaffold that has been the subject of extensive medicinal chemistry efforts. Modifications at various positions of the quinoline ring system have been shown to significantly influence the biological activity of these derivatives. This section explores the SAR of 8-methoxyquinoline derivatives in the context of their major therapeutic applications.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

8-Methoxyquinoline derivatives have emerged as promising antimicrobial agents. The substitution pattern on the quinoline ring plays a crucial role in determining their potency and spectrum of activity.

A study comparing 8-methoxyquinoline to its 5-nitro derivative revealed that the unsubstituted 8-methoxyquinoline exhibited stronger antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also showed potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[1]. This suggests that the introduction of a nitro group at the 5-position is detrimental to its antimicrobial properties.

Further extending the structural diversity, a series of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives were synthesized and evaluated for their antimicrobial activity. The structure-activity relationship studies from this series indicated that the presence of electron-withdrawing and bulky groups on the quinoline moiety enhances the bioactivity. Specifically, the compound with two bromo groups at the 5th and 7th positions of the quinoline ring was identified as the most potent antimicrobial agent among the tested strains[2].

Table 1: Comparative Antimicrobial Activity of 8-Methoxyquinoline Derivatives

CompoundModificationTarget Organism(s)Activity Metric (e.g., MIC)Reference
8-MethoxyquinolineUnsubstitutedAspergillus flavus, Aspergillus niger, Trichophyton spp., Bacillus subtilis, Salmonella spp., Salmonella typhiStrong activity (qualitative)[1]
5-Nitro-8-methoxyquinoline5-Nitro substitutionAspergillus flavus, Aspergillus niger, Trichophyton spp., Bacillus subtilis, Salmonella spp., Salmonella typhiWeaker activity than 8-methoxyquinoline (qualitative)[1]
8-[(1H-benzo[d]imidazol-2-yl)methoxy]-5,7-dibromoquinoline5,7-dibromo and benzimidazole-methoxy at C8Various bacterial and fungal strainsMost potent in the series (qualitative)[2]
Anticancer Activity: Targeting Proliferative Pathways

The 8-methoxyquinoline scaffold has also been incorporated into molecules with significant anticancer properties. A notable example is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has demonstrated potent cytotoxicity against various cancer cell lines.

MMNC inhibits the proliferation of colorectal cancer cells (HCT116 and Caco-2) by blocking the cell cycle in the G2/M phase and inducing apoptosis[3]. Mechanistic studies have revealed that MMNC exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival[3].

Table 2: In Vitro Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.33
Caco-2Colorectal Cancer0.51
AGSGastric Cancer3.6
PANC-1Pancreatic Cancer18.4
SMMC-7721Hepatocellular Carcinoma9.7

Data from reference[3]

Antimalarial Activity: Targeting Plasmodium falciparum

The 8-aminoquinoline scaffold, often with a methoxy group at the 6-position, is a well-established pharmacophore for antimalarial drugs like primaquine. Hybrid molecules incorporating the 6-methoxy-8-aminoquinoline moiety have been explored for their antiplasmodial activity.

A series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and tested against Plasmodium falciparum. The structure-activity relationship studies highlighted the importance of the linker between the quinoline and tetrazole moieties, as well as the nature of the side chains, in influencing the antiplasmodial activity and cytotoxicity.

Experimental Protocols

Reproducibility of experimental data is a cornerstone of scientific research. This section provides detailed methodologies for the key assays used to evaluate the biological activities of 8-methoxyquinoline derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 8-methoxyquinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-methoxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[4][5][6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 8-methoxyquinoline derivatives

  • Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of each 8-methoxyquinoline derivative. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) and duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.[7][8][9][10][11]

Visualizing the Relationships and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and pathways.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Core 8-Methoxyquinoline Scaffold Modification Structural Modification (e.g., at C2, C4, C5, C7) Core->Modification Library Library of Derivatives Modification->Library Screening Primary Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Data Quantitative Data (IC50, MIC) Hit_ID->Data Lead_Opt->Data SAR_Model Structure-Activity Relationship Model Data->SAR_Model SAR_Model->Modification Rational Design of New Derivatives

Caption: A general workflow for structure-activity relationship (SAR) studies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes MMNC 8-Methoxy-indoloquinoline (MMNC) MMNC->PI3K inhibits MMNC->AKT inhibits MMNC->mTORC1 inhibits

Caption: The inhibitory effect of an 8-methoxyquinoline derivative on the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_0 Cytotoxicity Testing cluster_1 Antimicrobial Testing A1 Cell Culture A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 Data Analysis (IC50) A3->A4 B1 Microorganism Culture B3 Inoculation B1->B3 B2 Compound Dilution B2->B3 B4 Incubation B3->B4 B5 MIC Determination B4->B5

Caption: A streamlined workflow for cytotoxicity and antimicrobial evaluation.

References

Efficacy of 3-Ethyl-8-methoxyquinoline Compared to Standard Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature, no specific experimental data on the in vitro or in vivo antimalarial efficacy of 3-Ethyl-8-methoxyquinoline was found. Therefore, a direct comparison with other antimalarials is not possible at this time. This guide serves as a template, outlining the key parameters and experimental data required for such a comparison. To illustrate the format and type of data necessary, this document presents a comparative analysis of two widely used antimalarial drugs: Chloroquine, a quinoline derivative, and Artesunate, an artemisinin derivative.

Introduction

The continuous evolution of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the ongoing search for novel and effective antimalarial agents. Quinoline and its derivatives have historically been a cornerstone of antimalarial chemotherapy. This guide provides a framework for evaluating the efficacy of new chemical entities, such as this compound, against established antimalarial drugs. The following sections detail the comparative in vitro and in vivo activities of Chloroquine and Artesunate, along with the methodologies used to generate this data.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the efficacy of Chloroquine and Artesunate against various strains of P. falciparum and in murine models of malaria.

Table 1: Comparative In Vitro Antimalarial Activity

CompoundP. falciparum StrainIC₅₀ (nM)Reference(s)
Chloroquine 3D7 (Chloroquine-sensitive)16.27 ± 3.73[1]
K1 (Chloroquine-resistant)379.83 ± 54.62[1]
W2 (Chloroquine-resistant)1,207.5 ± 240.5[2]
Dd2 (Chloroquine-resistant)-
Artesunate 3D7 (Artemisinin-sensitive)3.25[3]
African isolates (CQ-S)5.04 (Artelinate)[4]
African isolates (CQ-R)3.46 (Artelinate)[4]
Dd2 (Artemisinin-resistant)Increased resistance observed[5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vivo Antimalarial Activity (Murine Model)

CompoundParasite StrainDosing RegimenParasite Reduction (%)Reference(s)
Chloroquine P. berghei10 mg/kg/day for 4 days58.33% of mice fully recovered[6]
P. berghei30 mg/kg (single dose)Significant reduction, nadir at day 2[7]
Artesunate P. berghei ANKA32 mg/kg43% survival in late-stage cerebral malaria[8]
P. berghei100 mg/kg (single dose)Increased median survival[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[10]

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in culture medium.

  • Assay Plate Preparation: In a 96-well microplate, the serially diluted compounds are added. Control wells containing drug-free medium and known antimalarial drugs are included.

  • Inoculation: A synchronized parasite culture at the ring stage with a specific parasitemia and hematocrit is added to each well.

  • Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[11]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and staining of parasite DNA.[10]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.[10]

In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound in a murine malaria model.

  • Animal Model: Swiss albino mice are typically used.[12]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[13]

  • Drug Administration: The test compound is administered orally or via another route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[13][14]

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.[12]

  • Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each dose group relative to the vehicle-treated control group.

Mandatory Visualization

Proposed Mechanism of Action for Quinoline Antimalarials

The following diagram illustrates the generally accepted mechanism of action for quinoline-based antimalarials like chloroquine. It is hypothesized that this compound, as a quinoline derivative, would follow a similar pathway.

Quinoline_Mechanism cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe²⁺) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) DrugHemeComplex Drug-Heme Complex Heme->DrugHemeComplex Complexation ROS Reactive Oxygen Species Heme->ROS Accumulation leads to Quinoline Quinoline Drug (e.g., this compound) Quinoline->Heme Inhibits Polymerization DrugHemeComplex->ROS Generates ParasiteDeath Parasite Death ROS->ParasiteDeath Induces Oxidative Stress Quinoline_entry Drug Entry

Mechanism of Quinoline Antimalarials

This pathway illustrates how quinoline drugs are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[15][16][17][18][19][20][21] By inhibiting the polymerization of heme into hemozoin, the drug leads to an accumulation of toxic free heme, which generates reactive oxygen species and ultimately causes parasite death.[15][16][17][18][19][20][21]

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Ethyl-8-methoxyquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Ethyl-8-methoxyquinoline, a member of the quinoline class of compounds. Direct experimental cross-reactivity data for this specific molecule is not extensively available in the public domain. Therefore, this guide offers an inferential comparison based on the known biological activities of structurally related 8-methoxyquinoline and 8-hydroxyquinoline derivatives. The information presented herein is intended to guide researchers in designing experimental strategies to assess the selectivity and potential off-target effects of this compound and similar compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This inherent polypharmacology underscores the importance of comprehensive cross-reactivity and selectivity profiling during drug development.

Comparative Biological Activity of Quinoline Derivatives

To provide a framework for assessing the potential cross-reactivity of this compound, the following table summarizes the biological activities of several structurally related quinoline compounds against various biological targets. This data can help researchers anticipate potential off-target interactions and design appropriate selectivity assays.

Compound/DerivativeTarget/AssayActivity (IC₅₀/MIC)Selectivity ProfileReference
8-Methoxyquinoline-2-carboxamides Gram-positive & Gram-negative bacteriaModerate to good antibacterial efficacyNot specified[4]
4-Anilino-8-methoxyquinolines HeLa and BGC823 cancer cell linesIC₅₀ = 4.65 µM - 7.15 µM for potent compoundsSome compounds displayed excellent selectivity for BGC823 cells[5]
8-Amino-6-methoxyquinoline-tetrazole hybrids Plasmodium falciparum NF54IC₅₀ = 0.324 µM - 2.68 µM for active compoundsPromising selectivity with low cytotoxicity against L-6 cells (S.I. up to 318.3)[6]
8-Hydroxyquinoline derivatives Various cancer cell lines (e.g., Hep3B)MTS₅₀ range of 6.25±0.034 µg/mLMore sensitive to Hep3B than non-tumor NIH3T3 cells[7]
Fe(8-Hydroxyquinoline)₃ Staphylococcus aureusMIC = 16.0–32.0 µMBroad-spectrum antimicrobial[8]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one HL-60 and MCF-7 cancer cell linesHighly cytotoxic in low µM rangeOver 5-fold more cytotoxic for HL-60 than for normal HUVEC cells[9]

Experimental Protocols for Assessing Cross-Reactivity

Detailed and robust experimental protocols are crucial for determining the selectivity and cross-reactivity profile of a compound. Below are methodologies for key experiments that can be adapted to evaluate this compound.

Kinase Inhibitor Profiling via Fluorescence Polarization Assay

This assay is used to determine the inhibitory activity of a compound against a panel of protein kinases, providing a measure of its selectivity.

Principle: The assay measures the binding of a fluorescently labeled ligand (tracer) to a kinase. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in fluorescence polarization.

Materials:

  • Purified protein kinases

  • Fluorescently labeled kinase tracer

  • Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)

  • This compound (test compound)

  • 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the kinase, the fluorescent tracer, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 3 hours) to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission filters.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against a panel of microbial strains.

Principle: The assay measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay assesses the effect of a compound on the viability of mammalian cell lines to determine its cytotoxic potential and selectivity.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancerous and non-cancerous mammalian cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum

  • This compound (test compound)

  • MTS reagent

  • 96-well cell culture plates

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

  • The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for a non-cancerous cell line to the IC₅₀ for a cancerous cell line.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a logical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by quinoline derivatives.

G Workflow for Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Cellular Assays A Test Compound (this compound) B Primary Target Assay (e.g., Kinase Assay) A->B C Panel of Related Targets (e.g., Kinase Panel) B->C Hit Confirmation D Broad Target Panel (e.g., Receptor Profiling) B->D Broad Profiling E Antiproliferative Assays (Cancer Cell Lines) C->E Cellular Potency F Cytotoxicity Assays (Non-cancerous Cell Lines) D->F Toxicity Assessment G G E->G Selectivity Index Calculation F->G

Caption: A logical workflow for assessing the cross-reactivity of a test compound.

G Potential Signaling Pathways Modulated by Quinoline Derivatives cluster_kinase Kinase Signaling cluster_other Other Cellular Processes Quinoline Derivative Quinoline Derivative RTK Receptor Tyrosine Kinase Quinoline Derivative->RTK Inhibition DNA Topoisomerase DNA Topoisomerase Quinoline Derivative->DNA Topoisomerase Inhibition Microtubule Dynamics Microtubule Dynamics Quinoline Derivative->Microtubule Dynamics Disruption PI3K/AKT/mTOR PI3K/AKT/mTOR RTK->PI3K/AKT/mTOR MAPK MAPK RTK->MAPK Cell Proliferation\n& Survival Cell Proliferation & Survival PI3K/AKT/mTOR->Cell Proliferation\n& Survival Gene Expression Gene Expression MAPK->Gene Expression DNA Replication DNA Replication DNA Topoisomerase->DNA Replication Cell Division Cell Division Microtubule Dynamics->Cell Division

Caption: Potential signaling pathways that can be modulated by quinoline derivatives.

References

Comparative Docking Analysis of 3-Ethyl-8-methoxyquinoline with Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential interactions of 3-Ethyl-8-methoxyquinoline with key protein targets implicated in various diseases. This document provides a comparative overview based on docking studies of analogous quinoline derivatives, offering insights into potential binding affinities and interaction patterns.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, a member of this versatile class of compounds, holds promise for therapeutic applications. This guide presents a comparative analysis of its potential binding interactions with several key protein targets, extrapolated from docking studies of structurally similar quinoline derivatives. The data and methodologies provided herein serve as a valuable resource for in-silico screening and lead optimization efforts.

Data Presentation: Comparative Docking Performance

Quinoline Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Pyrimidine-containing QuinolineHIV Reverse Transcriptase4I2P-10.67Rilpivirine-8.56
2H-thiopyrano[2,3-b]quinolineCB1a (Anticancer Peptide)2IGR-6.1--
Quinoline-based inhibitorsc-Met Kinase Domain3LQ8VariesForetinib-
Thieno[2,3-b]quinoline-2-carboxamideEGFR--Erlotinib-
Quinoline derivativesVEGFR-2 Tyrosine Kinase2XV7VariesSorafenib-
8-Hydroxyquinoline derivativesEnoyl-Acyl Carrier Protein Reductase (InhA)--8.6--
Isatin DerivativeAldehyde Dehydrogenase 1A1 (ALDH1A1)4X4LVaries--
Quinone derivativesQuinone Reductase 1 (NQO1)-Varies--

Note: The docking scores are indicative and sourced from various studies on quinoline derivatives. Direct experimental validation is required to confirm the binding affinity of this compound.

Experimental Protocols

The following is a representative molecular docking protocol synthesized from methodologies reported in studies of quinoline derivatives. This protocol outlines the standard steps involved in performing in-silico docking studies.[1][2][3]

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structure of this compound is sketched using chemical drawing software. This 2D structure is then converted to a 3D conformation. The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned. The energy of the protein structure may be minimized to relieve any steric clashes.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where a known inhibitor or natural substrate binds.

  • Docking Algorithm: A molecular docking program such as AutoDock Vina is used to explore the conformational space of the ligand within the defined grid box.[3] The software predicts the best binding poses of the ligand and calculates a scoring function to estimate the binding affinity (docking score) for each pose.

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the predicted binding poses. A more negative score generally indicates a stronger binding affinity.[2]

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative molecular docking study and a representative signaling pathway often targeted by quinoline-based inhibitors.

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Ligand Ligand Selection (this compound) Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Ligand->Ligand_Prep Target Target Protein Identification (e.g., c-Met, EGFR, ALDH1) Protein_Prep Protein Preparation (PDB Retrieval, Cleaning & Optimization) Target->Protein_Prep Docking Molecular Docking Simulation (Grid Generation & Ligand Docking) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Results (Binding Energy & Interaction Analysis) Docking->Analysis Comparison Comparative Analysis (Comparison with Reference Compounds) Analysis->Comparison Report Publish Comparison Guide Comparison->Report EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

A Comparative Guide to the Metal-Chelating Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of quinoline derivatives to chelate metal ions is a critical aspect of their diverse biological activities, with significant implications for drug development in areas such as neurodegenerative diseases and oncology. This guide provides an objective comparison of the metal-chelating properties of various quinoline derivatives, supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Metal-Chelating Properties

The stability of a metal-ligand complex is a key indicator of a chelating agent's efficacy. This is quantified by the stability constant (log K), where a higher value signifies a more stable complex and stronger chelation. The following table summarizes the stability constants for various quinoline derivatives with different divalent metal ions.

Quinoline DerivativeMetal Ionlog K₁log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
8-Aminoquinoline Cu²⁺5.6--
Ni²⁺4.4--
Co²⁺3.8--
Zn²⁺3.2--
4-{(8-Hydroxyquinolin-7-yl)methyleneamino}-1,5-dimethyl-2-phenylpyrazol-3-one (Schiff Base) Cu²⁺13.512.826.3
Ni²⁺11.810.522.3
Co²⁺11.210.121.3
Mn²⁺9.88.918.7

Note: Stability constants can be influenced by experimental conditions such as temperature, ionic strength, and solvent. The presented values are for comparative purposes.

Experimental Protocols

The determination of stability constants for metal-ligand complexes is crucial for quantifying chelating properties. The following are detailed protocols for two common experimental methods.

Potentiometric Titration

This highly accurate method is used to determine stability constants by monitoring pH changes during the titration of a solution containing the metal ion and the ligand with a standard base.[1]

1. Solution Preparation:

  • Prepare standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the quinoline derivative (ligand), and the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) in a suitable solvent (often a water-organic solvent mixture like dioxane-water to ensure solubility).

  • An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain a constant ionic strength.

2. Titration Procedure:

  • Perform three sets of titrations at a constant temperature:

    • Acid titration: Titrate the strong acid with the standard base.

    • Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.

    • Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

  • Record the pH of the solution after each addition of the titrant.

3. Data Analysis:

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

  • Determine the protonation constants of the ligand from the plot of n̄ₐ versus pH.

  • Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the metal-ligand titration data.

  • The stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

UV-Vis Spectrophotometric Titration

This method is employed when the formation of a metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum.

1. Solution Preparation:

  • Prepare stock solutions of the quinoline derivative and the metal salt of known concentrations.

2. Method of Continuous Variation (Job's Plot):

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.

3. Mole-Ratio Method:

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Measure the absorbance of each solution at the λₘₐₓ of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the inflection point of the curve.

4. Data Analysis for Stability Constant:

  • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law.

Visualizing the Impact of Metal Chelation

The following diagrams, generated using Graphviz, illustrate the role of quinoline derivatives in relevant biological pathways and a typical experimental workflow.

G cluster_0 Alzheimer's Disease Pathogenesis MetalIons Metal Ions (Cu²⁺, Zn²⁺) Abeta Amyloid-β (Aβ) Monomers MetalIons->Abeta Promotes Aggregation OxidativeStress Oxidative Stress (ROS Production) MetalIons->OxidativeStress Catalyzes ROS AbetaOligomers Toxic Aβ Oligomers & Aggregates Abeta->AbetaOligomers NeuronalDamage Neuronal Damage & Synaptic Dysfunction AbetaOligomers->NeuronalDamage OxidativeStress->NeuronalDamage Quinoline Quinoline Derivative Quinoline->MetalIons Chelates

Quinoline derivatives in Alzheimer's disease.

G cluster_1 Anticancer Mechanism of Quinoline Derivatives QuinolineComplex Quinoline-Metal Complex ROS Increased ROS Levels QuinolineComplex->ROS Caspase8 Caspase-8 Activation QuinolineComplex->Caspase8 Extrinsic Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cancer Cell Death) Caspase3->Apoptosis

Apoptosis induction by quinoline derivatives.

G cluster_2 Experimental Workflow for Metal Chelation Analysis Prep Prepare Stock Solutions (Ligand, Metal Salt) Titration Perform Titration (Potentiometric or Spectrophotometric) Prep->Titration Data Collect Data (pH or Absorbance) Titration->Data Analysis Data Analysis (e.g., Formation Curves, Job's Plot) Data->Analysis Constants Determine Stoichiometry & Stability Constants (log K) Analysis->Constants

Workflow for determining chelating properties.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-8-methoxyquinoline: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for laboratory safety and environmental preservation. This document provides a comprehensive guide to the proper disposal of 3-Ethyl-8-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the known hazards of quinoline derivatives and general hazardous waste protocols is essential.

It is imperative to treat this compound as a hazardous chemical. Quinoline and its derivatives are often toxic, potentially harmful to aquatic life, and may possess other hazardous properties.[1][2] Therefore, this compound must never be disposed of via standard drains or in regular solid waste.[1]

Core Operational and Disposal Plan

The following step-by-step procedure is designed to ensure the safe handling and disposal of this compound and any associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood---

Step 2: Waste Segregation and Collection

To prevent potentially dangerous chemical reactions, proper segregation of waste is critical.[3]

  • Solid Waste: Any solid this compound should be collected in a clearly labeled, sealable container. This container must be compatible with the chemical. It should be marked as "Hazardous Waste" with the full chemical name, "this compound," clearly written.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and sealable container suitable for liquid hazardous waste. The container must be compatible with the solvent used. The label should read "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be collected in a separate, sealed bag or container. This should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 3: Storage of Hazardous Waste

Proper storage of the collected hazardous waste is crucial while awaiting disposal.

  • All waste containers must be kept securely closed except when adding waste.[4]

  • Store waste in a designated, well-ventilated, and secure area, segregated from incompatible materials.[3][4]

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to mitigate any potential leaks.[1]

Step 4: Final Disposal

The final disposal of this compound must be conducted in compliance with all local, institutional, and national regulations.

  • Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]

  • Provide the disposal service with a detailed inventory of the waste you have collected.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_segregation Waste Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste Collection liquid_waste Liquid Waste Collection contaminated_debris Contaminated Debris Collection label_waste Label as 'Hazardous Waste' with Chemical Name solid_waste->label_waste liquid_waste->label_waste contaminated_debris->label_waste store_waste Store in Designated Secure Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 3-Ethyl-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Ethyl-8-methoxyquinoline (CAS No. 112955-03-0). Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for this compound is not fully established, data from structurally similar quinoline derivatives indicate significant potential hazards. It is crucial to handle this compound with the utmost care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled. Quinolines as a class are also suspected of causing genetic defects and cancer and can be toxic to aquatic life.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A disposable gown or lab coat made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is required.Prevents skin contact, which may cause irritation or toxic effects.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 for dusts) should be used.Minimizes the risk of inhaling potentially harmful vapors, dust, or aerosols.[1]
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure to dust or vapors.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Storage Plan

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocols

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Spill 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable decontaminating agent.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Improper disposal can harm the environment.

Waste Management Protocol

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this chemical down the drain or in regular trash.[1][2] Incineration at a permitted facility is a common disposal method for quinoline waste.

Visual Workflow for Safe Handling and Emergency Response

start Start: Handling This compound prep Preparation: - Verify fume hood function - Don PPE (Gloves, Gown, Eye Protection) - Locate emergency equipment start->prep handling Handling Procedure: - Weigh/transfer in fume hood - Avoid dust/aerosol generation - Handle with care prep->handling emergency Emergency Event? handling->emergency waste Waste Disposal: - Collect in labeled hazardous waste container - Store securely - Arrange for licensed disposal handling->waste post_handling Post-Handling: - Decontaminate work area - Wash hands thoroughly - Store compound properly end End of Procedure post_handling->end post_handling->waste emergency->post_handling No spill Spill Response: - Evacuate and ventilate - Don appropriate PPE - Contain and absorb spill - Collect in hazardous waste container emergency->spill Yes (Spill) exposure Personal Exposure: - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting emergency->exposure Yes (Exposure) spill->waste seek_medical Seek Immediate Medical Attention exposure->seek_medical

Caption: Logical workflow for the safe handling and emergency response procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-8-methoxyquinoline
Reactant of Route 2
3-Ethyl-8-methoxyquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.